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L-LEUCINE (15N)

Cat. No.: B1580044
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
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Description

Role of L-LEUCINE as an Essential Amino Acid in Biological Systems

L-leucine is one of the nine essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through dietary intake. It is a branched-chain amino acid (BCAA), alongside L-isoleucine and L-valine, and plays a critical role in numerous physiological processes.

Protein Synthesis and Muscle Metabolism: L-leucine is perhaps most renowned for its pivotal role in stimulating muscle protein synthesis. It acts as a potent signaling molecule, activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. This activation initiates a cascade of events that ultimately leads to the assembly of amino acids into new proteins, a process crucial for muscle growth, repair, and maintenance.

Nitrogen Balance: As an amino acid, L-leucine is a key component of the body's nitrogen pool. The balance between nitrogen intake (primarily from dietary protein) and nitrogen excretion is a critical indicator of metabolic status. L-leucine metabolism is intrinsically linked to this balance, as its nitrogen atom can be transferred to other molecules in a process called transamination.

Principles of Stable Isotope Tracing in Biochemical and Physiological Studies

Stable isotope tracing is a sophisticated analytical technique that allows researchers to follow the metabolic fate of specific molecules within a living organism. Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to the subject, making them ideal for use in human studies. The fundamental principle lies in introducing a molecule "labeled" with a rare, heavier isotope of an element, such as ¹⁵N instead of the more common ¹⁴N.

This labeled molecule, or "tracer," is chemically identical to its unlabeled counterpart and is metabolized in the same way by the body's enzymes and cellular machinery. However, its slightly greater mass allows it to be distinguished and quantified using sensitive analytical instruments like mass spectrometry. By tracking the appearance of the ¹⁵N label in various metabolites and end-products, researchers can elucidate metabolic pathways, quantify the rates of metabolic processes (fluxes), and understand how these processes are altered in different physiological or pathological states.

The use of stable isotopes like ¹⁵N provides a dynamic view of metabolism, offering insights that cannot be obtained from simply measuring the static concentrations of metabolites.

Historical Context and Evolution of 15N-Labeled Amino Acid Tracers in Metabolic Research

The use of stable isotopes in metabolic research has a rich history, dating back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. They initially used deuterium (B1214612) (²H), a heavy isotope of hydrogen, to demonstrate the dynamic state of body constituents. The subsequent isolation and availability of ¹⁵N in the late 1930s opened up new frontiers for studying nitrogen and protein metabolism.

Early studies using ¹⁵N-labeled compounds, such as ammonium (B1175870) salts or simple amino acids like glycine, provided the first direct evidence of the continuous synthesis and breakdown of proteins in the body, a concept now known as protein turnover. These initial investigations laid the groundwork for more sophisticated tracer methodologies.

Over the decades, the techniques for synthesizing ¹⁵N-labeled amino acids and the analytical instrumentation for their detection have evolved significantly. The development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has allowed for highly sensitive and precise measurements of isotopic enrichment in complex biological samples. The use of specific ¹⁵N-labeled amino acids, like L-LEUCINE (15N), has enabled researchers to probe specific aspects of protein and amino acid metabolism with greater accuracy and detail.

Uniqueness of L-LEUCINE (15N) as a Nitrogen Tracer in Specific Metabolic Pathways

L-LEUCINE (15N) holds a unique position as a nitrogen tracer in metabolic research due to a combination of its intrinsic biological properties and its metabolic fate.

Essentiality and Irreversible Disposal: As an essential amino acid, L-leucine's appearance in the plasma is solely derived from protein breakdown or dietary intake, simplifying the interpretation of tracer data. Its metabolic pathway includes an irreversible decarboxylation step, which allows for the simultaneous tracing of its carbon skeleton, providing a more comprehensive picture of its metabolism.

Tracing Protein Synthesis and Breakdown: The primary fate of leucine (B10760876) is incorporation into proteins. By infusing L-LEUCINE (15N) and measuring its incorporation into tissue proteins, researchers can directly quantify the rate of protein synthesis. Conversely, the rate at which unlabeled leucine appears in the bloodstream (diluting the infused tracer) provides a measure of whole-body protein breakdown. This dual capability makes L-LEUCINE (15N) an invaluable tool for studying protein turnover.

Nitrogen Transamination and Flux: The nitrogen atom of L-leucine actively participates in transamination reactions, where it is transferred to α-ketoglutarate to form glutamate (B1630785). This process is a central hub in nitrogen metabolism, linking the metabolism of various amino acids. By tracing the ¹⁵N from L-leucine to other amino acids and nitrogenous compounds, researchers can investigate the dynamics of nitrogen flux and the interconnectedness of amino acid metabolic pathways. For instance, studies have used L-LEUCINE (15N) to differentiate between endogenous and exogenous nitrogen in the human jejunum, providing insights into protein digestion and absorption. nih.gov

Muscle-Specific Metabolism: A significant portion of leucine metabolism occurs in skeletal muscle. This makes L-LEUCINE (15N) a particularly effective tracer for studying muscle protein metabolism, a critical area of research in fields such as sports nutrition, aging, and various muscle-wasting diseases.

The following table presents representative data from a study that utilized L-[¹⁵N]leucine to investigate protein turnover in healthy subjects.

ParameterValue (nmol/100ml forearm/min)
Leucine Deamination388 ± 24
Leucine Reamination330 ± 23
Protein Synthesis127 ± 11
Protein Breakdown87 ± 10

Data adapted from a study on leucine kinetics in the human forearm.

This data illustrates the quantitative power of using L-LEUCINE (15N) to dissect the components of protein metabolism in a specific tissue.

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Ii. Methodological Foundations of L Leucine 15n Isotope Tracing

Tracer Administration Strategies

The choice of administration strategy for L-leucine (15N) is critical and depends on the specific research question, the biological system under investigation, and the desired kinetic information. The primary methods include bolus injection, continuous infusion, oral administration, and in vitro labeling.

Bolus Injection Methodologies for L-LEUCINE (15N)

The bolus injection method involves the rapid administration of a single dose of L-leucine (15N). This technique is particularly useful for measuring the fractional synthesis rate (FSR) of proteins over a relatively short period. cambridge.org Following the injection, the enrichment of the tracer in the plasma and intracellular pools decreases over time. By measuring the incorporation of L-leucine (15N) into tissue proteins at a specific time point after the bolus, researchers can calculate the rate of protein synthesis. cambridge.org

One of the key advantages of the bolus method is its speed, making it suitable for studies in dynamic situations, such as in critically ill patients or for investigating immediate responses to stimuli. cambridge.org A variation of this is the "flooding dose" technique, where a large amount of unlabeled leucine (B10760876) is administered along with the labeled tracer. This approach aims to equalize the enrichment of the precursor pools (plasma and intracellular) and simplify the calculation of protein synthesis rates. However, concerns exist that the large dose of amino acids might itself influence protein metabolism. cambridge.orgunja.ac.id

A study in cecectomized roosters utilized a single subcutaneous injection of L-leucine (15N) to determine endogenous amino acid losses. plos.orgsemanticscholar.orgnih.gov This approach relies on the assumption of a relatively constant ratio of 15N-enrichment of leucine in crude mucin to free leucine in the plasma across different dietary protein levels. plos.orgsemanticscholar.orgnih.gov

Continuous Infusion Protocols for L-LEUCINE (15N)

Continuous infusion of L-leucine (15N) is a widely used method to achieve a steady-state isotopic enrichment in the plasma and precursor pools. This "primed continuous infusion" often begins with a priming dose to rapidly achieve the desired enrichment, followed by a constant infusion to maintain it. cambridge.orgresearchgate.net This steady-state condition allows for the calculation of amino acid kinetics, including rates of appearance (Ra), which reflects protein breakdown, and rates of disappearance, which includes both protein synthesis and oxidation. cambridge.orgmmpc.org

This method has been employed in various human studies to investigate the effects of diet, exercise, and disease on whole-body protein turnover. nih.gov For instance, a 24-hour continuous intravenous infusion of [13C]leucine and [15N,15N]urea was used to compare the effects of normal and high protein intakes with exercise in healthy adults. nih.gov The continuous infusion of L-[1-13C]leucine has also been shown to be a precise method for measuring leucine turnover, oxidation, and incorporation into protein. physiology.org

However, the continuous infusion technique can be complex to implement and may not be suitable for all research settings. researchgate.net Furthermore, it has been suggested that in certain conditions, such as in pigs, the 15N-leucine infusion technique might overestimate ileal endogenous nitrogen losses. nih.gov

Oral Administration Techniques in L-LEUCINE (15N) Studies

Oral administration of L-leucine (15N) is a non-invasive method that can be used to trace the digestion, absorption, and subsequent metabolic fate of dietary leucine. nih.goviaea.org This approach is particularly valuable for studying splanchnic (gut and liver) metabolism and the "first-pass" uptake of amino acids.

Research in pigs has shown that oral administration of [15N]leucine can provide reasonable estimates of endogenous nitrogen recovery, and the route of administration (oral vs. intravenous) did not significantly affect the results in pigs fed rapidly digestible diets. nih.gov In another study, L-leucine (15N) was used to label fish feed to monitor consumption and bio-distribution in Atlantic salmon. unab.cl

In Vitro Labeling Approaches for Cellular and Molecular Systems

In vitro labeling with L-leucine (15N) is a powerful technique for investigating cellular and molecular mechanisms of protein metabolism in a controlled environment. This approach is central to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). fishersci.fithermofisher.com In SILAC, cells are cultured in media containing a "heavy" isotope-labeled amino acid, such as L-leucine (15N), while a control cell population is grown in media with the normal "light" amino acid. fishersci.fithermofisher.com By combining the protein lysates from both populations, researchers can use mass spectrometry to accurately quantify differences in protein abundance. fishersci.fithermofisher.com

In vitro studies have also utilized L-leucine (15N) to investigate specific metabolic pathways. For example, research on rat cerebral cortex slices incubated with L-[15N]-leucine revealed that the 15N was incorporated exclusively into isoleucine, suggesting compartmentalization of branched-chain amino acid metabolism in the brain. nih.gov

Precursor Pool Enrichment Assessment

A fundamental challenge in isotope tracing studies is the accurate determination of the isotopic enrichment of the true precursor for the metabolic process of interest. For protein synthesis, the immediate precursor is aminoacyl-tRNA. However, directly measuring the enrichment of aminoacyl-tRNA is technically demanding. Therefore, researchers often rely on surrogate precursor pools.

Determination of Intracellular and Extracellular L-LEUCINE (15N) Enrichment

The two most commonly used surrogate precursor pools are the extracellular (plasma) and intracellular free amino acid pools. cambridge.org The enrichment of L-leucine (15N) in the plasma is relatively easy to measure from blood samples. However, the intracellular enrichment is often considered a more accurate reflection of the precursor pool for protein synthesis. mmpc.org

Several approaches are used to estimate intracellular enrichment. One method involves taking tissue biopsies to directly measure the free L-leucine (15N) enrichment within the cells. cambridge.org An alternative and less invasive approach is to measure the enrichment of a metabolite that is in rapid equilibrium with the intracellular amino acid pool. For leucine, its transamination product, α-ketoisocaproate (KIC), is often used. cambridge.orgcabidigitallibrary.org The isotopic enrichment of plasma KIC is considered to be a good indicator of intracellular leucine enrichment. cabidigitallibrary.orgnih.gov

Studies have shown that while plasma leucine enrichment can be substantially higher than that of tRNA, the enrichment of plasma KIC and liver tissue fluid leucine are very similar to that of leucyl-tRNA. nih.gov The choice of the precursor pool for calculation can significantly impact the results, and it is crucial to carefully consider which pool best represents the true precursor in a given experimental context. nih.gov

Table 1: Comparison of L-LEUCINE (15N) Administration Strategies

Administration Method Primary Application Advantages Disadvantages
Bolus Injection Measurement of fractional protein synthesis rate (FSR) Rapid, suitable for dynamic situations cambridge.org Potential for the "flooding dose" to alter metabolism cambridge.orgunja.ac.id
Continuous Infusion Determination of whole-body protein turnover and amino acid kinetics Allows for steady-state measurements cambridge.org Complex to implement, may overestimate endogenous losses in some models researchgate.netnih.gov
Oral Administration Tracing dietary protein digestion and splanchnic metabolism Non-invasive, good for studying first-pass metabolism nih.gov Absorption kinetics can complicate data interpretation
In Vitro Labeling Cellular and molecular mechanism studies (e.g., SILAC) High degree of control, allows for quantitative proteomics fishersci.fithermofisher.com Results may not always translate directly to in vivo conditions

Table 2: Key Research Findings on Precursor Pool Enrichment

Finding Significance Reference(s)
Plasma α-ketoisocaproate (KIC) enrichment is a reliable surrogate for intracellular leucyl-tRNA enrichment. Provides a less invasive method to estimate the true precursor pool for protein synthesis. cabidigitallibrary.orgnih.gov
The ratio of 15N-enrichment of leucine in crude mucin to free leucine in plasma remained relatively consistent in roosters. Supports the use of the single-injection method for determining endogenous amino acid losses in this model. plos.orgsemanticscholar.orgnih.gov
The choice of precursor pool (plasma vs. tissue) can significantly affect the calculated rates of protein metabolism. Highlights the critical importance of selecting the appropriate precursor pool for accurate data interpretation. nih.gov

Methodological Considerations for Precursor Pool Selection and Measurement

The accurate determination of protein and amino acid kinetics using L-leucine (15N) as a tracer is critically dependent on the selection and measurement of the appropriate precursor pool. The precursor pool represents the immediate source of amino acids for protein synthesis. The isotopic enrichment of this pool is a key variable in the equations used to calculate kinetic parameters. However, identifying and accessing the true precursor pool is a significant methodological challenge.

Ideally, the isotopic enrichment of aminoacyl-tRNA, the direct precursor for protein synthesis, should be measured. However, the low intracellular concentration of aminoacyl-tRNA makes its isolation and analysis technically demanding and often impractical in human studies. Consequently, more accessible pools are often used as surrogates.

Commonly used surrogate precursor pools include:

Plasma amino acids: Free-circulating amino acids in the blood are frequently used as a precursor pool due to the ease of sampling. However, the isotopic enrichment of plasma amino acids may not accurately reflect the enrichment at the site of protein synthesis within the cell. Studies have shown that the 15N-enrichment of plasma leucine can differ from that of intracellular pools, potentially leading to an overestimation or underestimation of protein synthesis rates. nih.gov For instance, in studies involving pigs, the 15N-enrichment of purified mucin isolated from ileal digesta was found to be higher than that of the plasma amino acid pool. nih.gov

Intracellular free amino acids: While more representative of the intracellular environment than plasma, obtaining tissue biopsies to measure intracellular amino acid enrichment can be invasive.

Ketoacid of the amino acid: For branched-chain amino acids like leucine, the corresponding α-ketoacid, α-ketoisocaproate (KIC), is often used as a proxy for the intracellular precursor pool enrichment. physiology.org This is because KIC is in rapid equilibrium with intracellular leucine.

The choice of the precursor pool can significantly impact the calculated rates of protein synthesis and breakdown. Therefore, it is crucial to carefully consider the specific research question and the limitations of each potential precursor pool. For example, some studies have indicated that the precursor pool currently used (plasma total N or total α-amino acid N pools) is a poor indicator of the enrichment of secretions. nih.gov

Kinetics of L-LEUCINE (15N) Enrichment Attainment

The kinetics of L-leucine (15N) enrichment attainment refers to the time course of the tracer's incorporation into the precursor and product pools following its administration. Understanding these kinetics is essential for designing effective isotope tracing studies and for accurately interpreting the resulting data.

The rate at which isotopic steady state (a state where the isotopic enrichment of a pool remains constant over time) is achieved depends on several factors, including the mode of tracer administration (bolus injection vs. continuous infusion), the metabolic state of the subject, and the specific pool being measured.

Continuous Infusion: In a continuous infusion protocol, the tracer is administered at a constant rate over a prolonged period. This method is designed to achieve a plateau in the isotopic enrichment of the precursor pool. physiology.orgresearchgate.net The time required to reach this plateau can vary. For example, in one study, the 15N-leucine enrichment in plasma reached a plateau after one hour. nih.gov

Bolus Injection: A single dose (bolus) of the tracer is administered, leading to a rapid rise and subsequent decay of isotopic enrichment in the precursor pool. plos.org This method is often used for determining endogenous losses of amino acids. plos.org

The following table provides a simplified overview of the typical kinetics of L-leucine (15N) enrichment in different pools after a single injection in cecectomized roosters. plos.org

Time After Injection (hours)Plasma Leucine Enrichment (Atom % Excess)Crude Mucin Leucine Enrichment (Atom % Excess)Excreta Leucine Enrichment (Atom % Excess)
23HighestIntermediateLowest
48DecreasedDecreasedDecreased

This table is a simplified representation based on findings from a study in cecectomized roosters and may not be directly applicable to other species or experimental conditions.

Sample Collection and Processing for Isotopic Analysis

The accurate measurement of L-leucine (15N) enrichment requires meticulous sample collection and processing procedures to preserve the isotopic integrity of the analyte and prepare it for analysis by mass spectrometry.

Biological Sample Matrices for L-LEUCINE (15N) Analysis (e.g., plasma, tissue hydrolysates, cell lysates, excreta)

L-leucine (15N) analysis can be performed on a variety of biological samples, with the choice of matrix depending on the specific research question.

Plasma: As a readily accessible biological fluid, plasma is a common matrix for assessing whole-body amino acid kinetics. plos.orgrestek.com It provides a systemic view of amino acid metabolism.

Tissue Hydrolysates: To investigate protein synthesis and breakdown in specific organs or tissues, tissue biopsies are collected and subjected to acid hydrolysis to release individual amino acids from proteins. ucdavis.edupitt.edu This allows for the determination of tissue-specific protein turnover rates.

Cell Lysates: For in vitro studies, cell lysates are prepared to measure L-leucine (15N) incorporation into cellular proteins, providing insights into cellular metabolic pathways. mdpi.comresearchgate.net

Excreta: Analysis of excreta (urine and feces) is often employed in studies of nitrogen balance and endogenous amino acid losses. plos.orgcambridge.org

The following table summarizes the common biological matrices used for L-leucine (15N) analysis and their primary applications.

Biological MatrixPrimary Application
PlasmaWhole-body amino acid and protein kinetics
Tissue HydrolysatesTissue-specific protein synthesis and breakdown
Cell LysatesIn vitro studies of cellular metabolism
ExcretaNitrogen balance and endogenous amino acid losses

Protocols for Amino Acid Isolation and Derivatization

Once collected, amino acids must be isolated from the biological matrix and often chemically modified (derivatized) to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).

Isolation: The initial step often involves protein precipitation to separate free amino acids from proteins. restek.com For tissue and protein samples, acid hydrolysis is a common method to break down proteins into their constituent amino acids. ucdavis.edunih.gov This typically involves heating the sample in a strong acid, such as 6 M hydrochloric acid. ucdavis.edu Following hydrolysis, the amino acids may need to be purified using techniques like cation-exchange chromatography to remove interfering substances. ucdavis.edu

Derivatization: Derivatization is a crucial step for GC-MS analysis as it converts the non-volatile amino acids into volatile derivatives. Several derivatization methods are available, each with its own advantages and disadvantages. Common derivatization strategies include:

N-acetyl-isopropyl (NAIP) esters: This is a widely used method for amino acid analysis. researchgate.net

N-pivaloyl-isopropyl esters: This method is known for producing stable derivatives with good chromatographic resolution. plos.org

Trimethylsilyl (TMS) derivatives: While sometimes considered less suitable for isotopic analysis, TMS derivatization is a routine method in metabolomics. nih.gov

The choice of derivatization method can influence the accuracy and precision of the isotopic analysis. nih.gov

Preparation of Samples for Specific Analytical Platforms

The final step in sample preparation is to prepare the derivatized amino acids for introduction into the analytical instrument, typically a mass spectrometer coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): For this highly sensitive technique, the derivatized amino acids are dissolved in a suitable solvent, such as ethyl acetate, and transferred to a GC vial. ucdavis.edu The sample is then injected into the GC, where the amino acids are separated before being combusted to N2 gas for isotopic analysis by the IRMS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method often does not require derivatization, simplifying sample preparation. restek.comzivak.com After protein precipitation, the supernatant containing the free amino acids can be mixed with an internal standard and a mobile phase before injection into the LC-MS/MS system. restek.com

The following table outlines the general steps for preparing samples for these two common analytical platforms.

Analytical PlatformGeneral Sample Preparation Steps
GC-C-IRMS Protein Hydrolysis -> Amino Acid Isolation -> Derivatization -> Dissolution in Solvent -> Injection
LC-MS/MS Protein Precipitation -> Supernatant Collection -> Mixing with Internal Standard and Mobile Phase -> Injection

Iii. Applications of L Leucine 15n in Protein and Nitrogen Metabolism Research

Assessment of Protein Synthesis Rates

L-leucine (15N) is extensively used to assess the rate of protein synthesis in various tissues and at the whole-body level. These methods generally rely on the principle of tracer incorporation, where the enrichment of ¹⁵N in a protein or peptide over a specific time is measured.

Fractional Synthesis Rate (FSR) Determination Using L-LEUCINE (15N)

The Fractional Synthesis Rate (FSR) represents the percentage of a specific protein pool that is newly synthesized within a given time frame. To determine FSR using L-leucine (15N), a known amount of the labeled amino acid is introduced into the system, and its incorporation into proteins is measured. nih.govresearchgate.net The FSR is calculated using the precursor-product principle, which relates the enrichment of the tracer in the product (the protein) to the enrichment of the tracer in the precursor pool (the free amino acids used for synthesis). mmpc.orgnih.gov

The general formula for FSR is: FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100 Where:

E_p is the enrichment of L-leucine (15N) in the protein-bound pool.

E_precursor is the enrichment of L-leucine (15N) in the precursor pool.

t is the time of the labeling period in hours.

This method has been applied to study protein synthesis in various contexts, from cell cultures to human clinical studies. For instance, a study on pancreatic cancer cells used a mixture of ¹⁵N-labeled amino acids to determine the FSR of several proteins over a 72-hour period, finding rates between 44% and 76%. nih.gov Another approach, known as the flooding dose technique, involves administering a large amount of a labeled amino acid to overcome challenges in measuring the true precursor enrichment. researchgate.net

Protein StudiedCell/Tissue TypeFSR (%/72 hours)Research Focus
Various ProteinsPancreatic Cancer MIA PaCa Cells44 - 76%Quantitative proteomics in cancer cells. nih.gov
Liver ProteinRat Liver62% (starved) vs 87% (fed)Effects of starvation on protein synthesis. researchgate.net
Myofibrillar ProteinHuman Muscle~1.45%/day (non-exercised) vs ~1.97%/day (exercised)Impact of exercise on muscle protein synthesis. researchgate.net
HemoglobinHuman Red Blood Cells~0.84%/dayMeasurement of red blood cell protein synthesis. researchgate.net

Measurement of Absolute Protein Synthesis with L-LEUCINE (15N)

While FSR provides a relative rate of synthesis for a specific protein pool, the absolute protein synthesis rate quantifies the total amount of protein synthesized per unit of time. nih.gov To calculate the absolute synthesis rate, the FSR must be combined with the total size of the protein pool being measured.

Absolute Synthesis Rate = FSR * Protein Pool Size

Determining the absolute synthesis rate is more complex as it requires an accurate measurement of the total amount of the specific protein in the tissue of interest. This approach provides a more complete picture of the metabolic impact of protein synthesis. For example, by measuring the FSR of hemoglobin and the total mass of hemoglobin, researchers can calculate the absolute amount of hemoglobin synthesized daily, which was found to be approximately 6.5 grams per day in one study. researchgate.net

Quantification of Protein Turnover Dynamics in Integrated Biological Systems

Protein turnover is the net result of the continuous processes of protein synthesis and degradation. thermofisher.com L-leucine (15N) is a valuable tool for studying these integrated dynamics because it allows for the simultaneous or sequential assessment of both synthesis and breakdown pathways. jafs.com.plresearchgate.net Techniques like dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve switching cells from a "light" medium to a "heavy" medium containing ¹⁵N-labeled amino acids. thermofisher.comnih.gov By tracking the incorporation of the heavy label over time, researchers can model the kinetics of turnover for thousands of proteins at once. thermofisher.com

Studies using L-leucine (15N) have revealed that protein turnover rates are heterogeneous across different organelles and are influenced by the specific amino acid precursor. bohrium.com For instance, in human neural progenitor cells, nucleoli and mitochondria showed high initial ¹⁵N enrichment, indicating rapid protein turnover, while vesicles had the lowest enrichment. bohrium.com These comprehensive analyses are crucial for understanding how cells maintain protein homeostasis and remodel their proteomes in response to various stimuli. thermofisher.com

Elucidation of Protein Degradation Processes

While protein synthesis can be measured directly through the incorporation of labeled amino acids, protein degradation is typically assessed indirectly by observing the kinetics of the tracer as it is released from proteins and re-enters the free amino acid pool.

Indirect Estimation of Protein Breakdown via L-LEUCINE (15N) Kinetics

Protein breakdown, or proteolysis, is estimated by measuring the rate of appearance (Ra) of an unlabeled amino acid into the plasma or tissue fluid, which is determined by the dilution of an infused labeled tracer like L-leucine (15N). mmpc.orgnih.gov In a post-absorptive (fasted) state, the only source of unlabeled essential amino acids entering the free pool is from the breakdown of endogenous proteins. sci-hub.se

Therefore, by infusing L-leucine (15N) at a constant rate and measuring its enrichment in the plasma at isotopic steady state, one can calculate the rate at which unlabeled leucine (B10760876) from protein breakdown dilutes the tracer. nih.govnih.gov This rate of appearance is considered equivalent to the whole-body protein breakdown rate. Studies have used this principle to show, for example, that after intense exercise, whole-body protein degradation is not increased, but forearm muscle protein degradation is decreased. nih.gov Similarly, fasting has been shown to result in a negative protein balance, where breakdown exceeds synthesis. scilit.com

ConditionTissue/SystemFinding
Post-exerciseWhole BodyProtein degradation not increased. nih.gov
Post-exerciseForearm MuscleProtein degradation decreased from 356 to 219 nmol/100ml/min. nih.gov
Fed StateForearm MuscleProtein breakdown rate of 87 nmol/100ml/min. nih.gov
FastingForearm MuscleProtein balance was negative (-29 nmol leucine/100ml/min), indicating breakdown exceeded synthesis. scilit.com

Reciprocal Pool Model Applications for L-LEUCINE (15N) Tracer Dilution

A significant challenge in tracer studies is determining the true precursor enrichment for protein synthesis, which occurs inside the cell (intracellular pool), whereas measurements are often made in the blood (plasma pool). cabidigitallibrary.org The enrichment of the tracer in the plasma may not accurately reflect the enrichment at the site of protein synthesis. The reciprocal pool model was developed to address this issue. cabidigitallibrary.organnualreviews.org

Leucine is reversibly transaminated within the cell to its ketoacid, α-ketoisocaproate (KIC). cabidigitallibrary.org Because KIC is formed from the intracellular leucine pool, its enrichment in the plasma is considered a better reflection of the intracellular leucine enrichment. cabidigitallibrary.orgresearchgate.net When L-leucine (15N) is infused, measuring the enrichment of its unlabeled counterpart (KIC) provides a proxy for the intracellular precursor pool. This approach is termed the "reciprocal pool" method because the tracer is measured in the metabolite (KIC) opposite to the one infused (leucine). cabidigitallibrary.org This model improves the accuracy of calculations for both protein synthesis and breakdown by providing a more reliable estimate of the precursor pool enrichment. sci-hub.seannualreviews.org

Nitrogen Balance and Flux Studies

L-leucine (15N) is instrumental in studies of nitrogen balance and flux, providing detailed insights into how the body utilizes and processes dietary and endogenous nitrogen.

By introducing L-leucine (15N) into a biological system, researchers can trace the journey of the labeled nitrogen atom as it is incorporated into various molecules and moves between different metabolic compartments. This is often achieved by infusing L-leucine (15N) and subsequently measuring the ¹⁵N enrichment in different nitrogen-containing pools, such as plasma amino acids, tissue proteins, and excretory products like urea (B33335). researchgate.netcapes.gov.brnih.gov

This technique allows for the differentiation between nitrogen derived from the diet (exogenous) and that which is recycled within the body (endogenous). nih.gov For example, in studies of protein metabolism in the human gut, intravenous infusion of L-leucine (15N) enables the measurement of endogenous nitrogen secretion into the jejunum. nih.gov The ¹⁵N label from leucine can be transferred to other amino acids through transamination, and the enrichment of these amino acids provides a picture of the nitrogen flux throughout the body. cambridge.orgtandfonline.com This approach has been crucial in understanding how different physiological states, such as fasting and feeding, affect nitrogen distribution and utilization in various tissues, including the splanchnic region (the gut and liver). nih.gov

A study on healthy adult subjects who received a 24-hour intravenous infusion of L-[1-¹³C,¹⁵N]leucine demonstrated the validity of the tracer-balance concept for making reliable predictions of total daily leucine oxidation and whole-body leucine balance from short-term measurements. capes.gov.brnih.gov

L-leucine (15N) is a key tool for studying the biochemical reactions that convert one amino acid into another, particularly transamination. In this process, the amino group (containing the ¹⁵N label) of L-leucine is transferred to an α-keto acid, forming a new ¹⁵N-labeled amino acid and the α-keto acid of leucine, α-ketoisocaproate. cambridge.orgphysiology.org

Research has shown that the nitrogen from L-leucine (15N) is incorporated into other amino acids, such as alanine (B10760859) and glutamine. physiology.orgcapes.gov.brnih.gov This demonstrates the role of leucine as a nitrogen donor for the synthesis of these non-essential amino acids. Studies in humans have quantified the rates of nitrogen transfer from leucine to glutamine and alanine, revealing that branched-chain amino acids are significant precursors for the de novo synthesis of these amino acids. capes.gov.brnih.gov For instance, in postabsorptive healthy men, the rates of nitrogen transfer from leucine to glutamine and alanine were found to be 29 ± 9 and 29 ± 11 μmol·kg⁻¹·h⁻¹, respectively. physiology.orgcapes.gov.br

Furthermore, studies in rat brain cerebral cortex slices incubated with L-leucine (15N) showed that the ¹⁵N was incorporated exclusively into isoleucine, suggesting a compartmentalization of leucine and its corresponding aminotransferases in the brain. nih.gov In activated human macrophages, an increase in leucine transamination, measured by the quantification of [¹⁵N]-glutamate after incubation with [¹⁵N]-leucine, was observed upon stimulation with lipopolysaccharide (LPS). nih.gov

The table below summarizes findings from a study investigating the rates of appearance (Ra) and interconversion of amino acids using L-leucine (15N) infusions in healthy men.

Amino AcidRate of Appearance (Ra) (μmol·kg⁻¹·h⁻¹)N Transfer from Leucine (μmol·kg⁻¹·h⁻¹)
Leucine137 ± 18N/A
Alanine234 ± 4229 ± 11
Glutamine320 ± 1829 ± 9

Data sourced from Darmaun & Déchelotte (1991) physiology.orgcapes.gov.br

The ¹⁵N-isotope dilution technique, often employing L-leucine (15N), is a widely accepted method for measuring endogenous nitrogen and amino acid losses (EAAL) in the digestive tract. cambridge.orgtandfonline.comresearchgate.net This method is considered more accurate than traditional methods like feeding a protein-free diet, as it can distinguish between unabsorbed dietary nitrogen and nitrogen that originates from the body itself (e.g., sloughed-off intestinal cells, digestive enzymes, and mucin). cambridge.orgresearchgate.netcdnsciencepub.com

The procedure typically involves labeling the body's nitrogen pool by continuous intravenous infusion or injection of L-leucine (15N). tandfonline.complos.org The extent to which the ¹⁵N label is diluted by unlabeled endogenous nitrogen in the intestinal contents allows for the calculation of the amount of endogenous nitrogen and amino acids lost. nih.govcambridge.org It is assumed that the ¹⁵N enrichment in the trichloroacetic acid (TCA)-soluble fraction of blood plasma is representative of the endogenous amino acid pool. tandfonline.com

This technique has been applied in various animal models, including pigs and poultry, to determine true ileal nitrogen digestibility and the impact of different dietary components on endogenous losses. cambridge.orgtandfonline.comcdnsciencepub.com For example, a study in cecectomized roosters used a single injection of L-leucine (15N) to determine that the endogenous losses of total amino acids increased curvilinearly with dietary protein content. plos.orgnih.govsemanticscholar.org The predominant endogenous amino acids found in the excreta were glutamic acid, aspartic acid, threonine, serine, and proline. plos.orgnih.govsemanticscholar.org

The following table presents data on endogenous amino acid losses in roosters fed a nitrogen-free diet, as determined by the L-leucine (15N) single-injection method.

Amino AcidEndogenous Loss (mg/kg of DMI)
Aspartic Acid105
Threonine85
Serine80
Glutamic Acid130
Proline75
Glycine90
Alanine65
Valine60
Isoleucine50
Leucine70
Tyrosine30
Phenylalanine45
Lysine (B10760008)55
Histidine20
Arginine60
Cysteine25

Data adapted from Hu et al. (2017) plos.org

Specific Applications in Macromolecular Research

Beyond whole-body metabolism, L-leucine (15N) is a valuable tool in proteomics and other areas of macromolecular research for studying protein synthesis, turnover, and expression.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used quantitative proteomics technique that relies on metabolic labeling to determine relative changes in protein abundance. creative-proteomics.comfishersci.fi The method involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of that same amino acid, such as L-leucine (15N). creative-proteomics.comthermofisher.com

Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population. creative-proteomics.com The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and analyzed by mass spectrometry. creative-proteomics.comfishersci.fi Because the "heavy" and "light" forms of a protein are chemically identical but have a known mass difference, the relative abundance of the protein under the two conditions can be determined by comparing the intensities of their corresponding peptide peaks in the mass spectrum. creative-proteomics.com

While arginine and lysine are most commonly used in SILAC due to the properties of the enzyme trypsin, which is used to digest proteins into peptides for analysis, other amino acids like leucine and proline are also utilized. creative-proteomics.comthermofisher.com L-leucine (15N), often in combination with ¹³C labeling (e.g., L-Leucine-¹³C₆,¹⁵N), is used to create the "heavy" condition for SILAC experiments. cortecnet.com This enables the precise quantification of thousands of proteins in a single experiment, providing a global view of changes in the proteome in response to various stimuli or disease states. creative-proteomics.comfishersci.fi

L-leucine (15N) is used to monitor the dynamics of protein expression and turnover on a proteome-wide scale. liverpool.ac.uk By introducing the labeled amino acid and tracking its incorporation into proteins over time (a "pulse" experiment) or by pre-labeling proteins and then monitoring the loss of the label (a "pulse-chase" experiment), researchers can determine the rates of synthesis and degradation for individual proteins. liverpool.ac.ukbohrium.com

This approach provides a dynamic dimension to proteomics, moving beyond the static snapshot of protein abundance provided by traditional methods. liverpool.ac.uk For example, studies have used L-leucine (15N) to measure protein turnover in various organisms and cell types, from yeast to human neural progenitor cells. liverpool.ac.ukbohrium.com These studies have revealed that protein half-lives can vary significantly and are influenced by factors such as subcellular localization. bohrium.com

A challenge in these experiments is ensuring the faithful incorporation of the labeled amino acid without "scrambling," where the ¹⁵N label is metabolically transferred to other amino acids. nih.govnih.gov Researchers have developed mass spectrometry-based methods to rapidly assess the fidelity of ¹⁵N-leucine incorporation and optimize labeling conditions to prevent such scrambling. nih.govnih.gov These dynamic proteomics studies are crucial for understanding the regulation of protein expression and how it contributes to cellular function in both health and disease. nih.gov

Iv. Applications of L Leucine 15n in Metabolic Flux Analysis

Whole-Body and Organ-Specific Amino Acid Flux Quantitation

The use of L-leucine (15N) infusions is a well-established method for quantifying the movement (flux) of amino acids throughout the body and within specific organs. portlandpress.comjci.org By measuring the dilution of the 15N label in different biological pools, such as plasma amino acids and metabolic end-products, scientists can calculate rates of protein synthesis, breakdown, and amino acid oxidation. researchgate.netphysiology.org

L-LEUCINE (15N) in Integrated Metabolic Network Analysis

L-leucine (15N) serves as a critical tool for integrating the complex network of metabolic pathways involving amino acids. When infused, the 15N label from leucine (B10760876) can be traced into other amino acids and nitrogenous compounds, revealing the interconnectedness of metabolic processes. annualreviews.org This approach is not limited to whole-body measurements; by combining tracer infusion with arteriovenous catheterization across specific organs like the kidneys, legs, or splanchnic area, researchers can create detailed maps of organ-specific protein and amino acid turnover. jci.orgresearchgate.net

Studies have shown that not all amino acid tracers are equally suitable for measuring whole-body protein turnover via the end-product method. portlandpress.comnih.gov For instance, tracers like [15N]glycine are often used, but comparing the results with those from L-leucine (15N) provides a more comprehensive understanding. portlandpress.comnih.govnih.gov The choice of tracer can influence the calculated turnover rates because the individual metabolism of each amino acid affects how its nitrogen is incorporated into end products like urea (B33335) and ammonia (B1221849). portlandpress.com For example, studies in rats demonstrated that [15N]leucine and [15N]valine resulted in high protein-turnover rates, whereas [15N]aspartate led to lower calculated rates due to its direct involvement in the urea cycle. nih.gov

Measurement of L-LEUCINE (15N) Catabolism and Oxidation Rates

The breakdown (catabolism) of L-leucine begins with the removal of its nitrogen group, a process called transamination. nih.gov L-leucine (15N) is instrumental in quantifying the rate of this initial step. By tracking the appearance of the 15N label in other molecules, the rate of leucine transamination can be determined. nih.govcapes.gov.br

Often, L-leucine is dual-labeled with both 15N and a carbon isotope like 13C (e.g., L-[1-13C, 15N]leucine). This allows for the simultaneous measurement of leucine's nitrogen flux (transamination) and the oxidation of its carbon skeleton. physiology.orgnih.govcapes.gov.br The rate of leucine oxidation is a key indicator of irreversible leucine catabolism. Research in humans has shown that the rate-limiting step in leucine breakdown is not the initial transamination but the subsequent decarboxylation (oxidation) of its ketoacid. nih.gov Studies using these dual-labeled tracers have found that leucine transamination operates at a much faster rate than its oxidation. nih.gov

Feeding frequency has also been shown to influence leucine metabolism. One study in rats using both [14C]- and [15N]-labeled leucine found that a more frequent feeding schedule (6 meals vs. 2 meals) led to a small but measurable improvement in amino acid economy, with a lower rate of protein breakdown relative to synthesis. tandfonline.com This research estimated the transamination rate for leucine to be between 8–15%. tandfonline.com

Contributions of L-LEUCINE (15N) to Downstream Metabolites (e.g., alanine (B10760859), glutamine)

A primary application of L-leucine (15N) is to trace the transfer of its nitrogen to other non-essential amino acids, providing direct evidence of metabolic pathways. The nitrogen from leucine is a significant source for the synthesis of other amino acids, particularly alanine and glutamate (B1630785). nih.govjianhaidulab.comnih.gov

In vivo studies in dogs using L-leucine (15N) demonstrated conclusively that leucine is a major donor of nitrogen for the synthesis of circulating alanine. nih.govnih.gov These studies found that a substantial portion of leucine's nitrogen flux was directed towards alanine production. nih.govnih.gov For example, one study reported that the absolute rate of leucine nitrogen transfer to alanine was 1.92 μmol·kg⁻¹·min⁻¹, which accounted for about 53% of leucine's total nitrogen turnover and 18% of alanine's nitrogen turnover. nih.govnih.gov In the hindlimb specifically, 34% of the leucine taken up transferred its nitrogen to alanine. nih.govnih.gov

Similarly, research in cerebellar explants showed that a significant percentage of newly synthesized glutamate and glutamine derived their nitrogen from [15N]leucine. nih.gov Specifically, about 26% of the [15N]glutamate and [α-15N]glutamine, and 14% of the 15NH3 and [amide-15N]glutamine, were synthesized from the nitrogen provided by [15N]leucine. nih.gov This highlights the crucial role of branched-chain amino acids (BCAAs) in brain glutamate synthesis. jianhaidulab.comnih.gov

Tracing Branched-Chain Amino Acid (BCAA) Metabolism

L-leucine (15N) is a key tracer for studying the intricate metabolism of all three branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. Since the initial step in their catabolism is a shared transamination reaction, the 15N from leucine can be used to probe the activity of this pathway and the interplay between the different BCAAs. annualreviews.orgnih.gov

L-LEUCINE (15N) in Elucidating BCAA Transamination Pathways

The first step in BCAA catabolism is a reversible reaction catalyzed by branched-chain aminotransferase (BCAT). annualreviews.orgjianhaidulab.com L-leucine (15N) allows researchers to measure the flux through this pathway. The 15N label from leucine can be transferred to α-ketoglutarate to form [15N]glutamate, or it can be directly transferred to the ketoacids of the other two BCAAs (α-ketoisovalerate and α-keto-β-methylvalerate) to form [15N]valine and [15N]isoleucine, respectively. annualreviews.orgnih.gov

Studies in synaptosomes have shown that the BCAT enzyme mediates the bidirectional transfer of amino groups between leucine, valine, and glutamate. nih.gov By incubating synaptosomes with [15N]leucine, researchers observed the formation of [15N]glutamate and [15N]aspartate. nih.gov Furthermore, experiments demonstrated the direct transfer of nitrogen between BCAAs; for instance, incubating with [15N]leucine and the ketoacid of valine resulted in the formation of [15N]valine. nih.gov This indicates a dynamic cycling of nitrogen among the BCAA pool. annualreviews.org Research in a mouse model of Huntington's disease also utilized [15N]leucine to reveal elevated BCAA transamination in the brain. nih.gov

Rates of Nitrogen Transfer from [15N]Leucine in Synaptosomes
Precursor(s)Product MeasuredConditionRate (nmol/min/mg protein)Source
[15N]Leucine (1 mM)[15N]Glutamate + [15N]AspartateNo supplemental α-ketoglutarate0.2 nih.gov
[15N]Leucine (1 mM)[15N]Glutamate + [15N]AspartateWith α-ketoglutarate (0.5 mM)0.3 nih.gov

Pathways of L-LEUCINE (15N) Nitrogen Disposal

After the nitrogen from L-leucine (15N) is transferred, primarily to glutamate, it can enter several disposal pathways. The two main fates of this nitrogen are incorporation into other amino acids (as discussed above) or excretion from the body, primarily as urea. capes.gov.bruomustansiriyah.edu.iq The use of L-leucine (15N) in conjunction with [15N,15N]urea tracers allows for a comprehensive analysis of nitrogen partitioning between protein synthesis and urea synthesis (ureagenesis). capes.gov.brnih.govphysiology.org

Studies in humans have demonstrated a direct correlation between the rate of leucine deamination (nitrogen removal) and the rate of urea synthesis. capes.gov.br This relationship holds true under both fasting and fed conditions, indicating that the nitrogen liberated from BCAA catabolism is a significant contributor to the body's urea production pool. capes.gov.br Research during human pregnancy, for example, used a [1-13C,15N]leucine tracer to show that a pregnancy-associated decrease in leucine transamination was linked to a significant reduction in the rate of urea synthesis. capes.gov.br

Furthermore, investigations into alternative nitrogen disposal pathways have used L-leucine (15N) tracers. For instance, studies on the drug phenylbutyrate, which is used to help excrete nitrogen in patients with urea cycle disorders, showed that it reduced ureagenesis without increasing protein breakdown or leucine oxidation. usda.govnih.gov This indicates that the drug effectively diverts nitrogen to other excretion routes without negatively impacting the body's protein economy. nih.gov

Whole-Body Leucine and Urea Kinetics in Humans
ParameterConditionRate (μmol·kg⁻¹·h⁻¹)Source
Leucine Nitrogen Flux (Fasting)Non-pregnant166 ± 35 capes.gov.br
Leucine Nitrogen Flux (Fasting)3rd Trimester Pregnancy135 ± 16 capes.gov.br
Urea Synthesis (Fasting)Non-pregnant281.4 ± 68.4 capes.gov.br
Urea Synthesis (Fasting)1st Trimester Pregnancy206.4 ± 66.6 capes.gov.br

Metabolic Reprogramming and Pathway Elucidation

L-LEUCINE (15N) serves as a powerful tracer in metabolic flux analysis (MFA) to unravel the complexities of metabolic reprogramming and elucidate active pathways, particularly concerning nitrogen metabolism. medchemexpress.commedchemexpress.comhumanmetabolome.com By introducing L-LEUCINE labeled with the stable isotope ¹⁵N, researchers can track the fate of the nitrogen atom as it is transferred to other molecules within the cell. nih.gov This process, primarily initiated by branched-chain amino acid transaminases (BCATs), involves the transfer of the ¹⁵N-amino group from leucine to α-ketoglutarate, producing glutamate labeled with ¹⁵N. amegroups.org This newly labeled glutamate can then participate in a wide array of subsequent biosynthetic reactions, allowing for the mapping of nitrogen flux through various metabolic networks. nih.gov The detection and quantification of ¹⁵N enrichment in downstream metabolites are typically performed using sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainih.gov

Use of L-LEUCINE (15N) to Map Metabolic Fluxes in Specific Biological Processes

The application of L-LEUCINE (15N) has been instrumental in understanding how metabolic pathways are rewired in specific biological contexts, such as cancer and immune cell activation.

In oncology, metabolic reprogramming is a recognized hallmark of cancer. researchgate.net Isotope tracing studies with L-LEUCINE (15N) have provided significant insights. For instance, in glioblastoma (GBM) cells, hypoxia—a common feature of the tumor microenvironment—was shown to increase the transamination of branched-chain amino acids (BCAAs). nih.gov Using L[¹⁵N]leucine as a tracer, researchers demonstrated that hypoxia significantly increased the fractional labeling of the intracellular glutamate pool with ¹⁵N, indicating an upregulation of the BCAT-mediated reaction. nih.gov This reprogramming is mediated by hypoxia-inducible factors (HIF-1 and HIF-2), which increase the expression of enzymes like BCAT1. nih.gov

Table 1: Effect of Hypoxia on the Contribution of L-[¹⁵N]Leucine to Glutamate Labeling in U87MG Glioblastoma Cells

ConditionFractional Labeling of Glutamate (m+1) from [¹⁵N]Leucine (%)
Non-hypoxic~10%
Hypoxic~17%

Data derived from a study on BCAA metabolism in glioblastoma, showing a significant increase in the transamination of leucine to glutamate under hypoxic conditions. nih.gov

Furthermore, research has revealed that the way cancer cells utilize BCAAs is dependent on their tissue of origin. amegroups.org A study comparing mutant Kras-driven non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) found divergent BCAA metabolic pathways. amegroups.org Using U-¹⁵N-leucine labeling, it was shown that NSCLC tumors increase their use of BCAAs as a nitrogen source for the synthesis of other amino acids and, subsequently, nucleotides. amegroups.org In contrast, PDAC tumors did not exhibit this increased reliance on BCAA-derived nitrogen. amegroups.org

The metabolism of immune cells is also a key area of investigation. In human macrophages activated with lipopolysaccharide (LPS), L-LEUCINE (15N) tracing revealed increased activity of BCAT1. biologists.com This was evidenced by a higher rate of ¹⁵N transfer from leucine to form ¹⁵N-glutamate, indicating that BCAA transamination is a component of the metabolic reprogramming associated with classical macrophage activation. biologists.com

Investigation of Nitrogen Cycling and Utilization in Different Physiological States

L-LEUCINE (15N) is a critical tool for studying nitrogen dynamics and utilization across the whole body and within specific tissues under various physiological conditions. The ¹⁵N-leucine dilution method is a well-established technique to differentiate between nitrogen derived from the diet (exogenous) and nitrogen originating from the body's own protein breakdown and synthesis (endogenous). nih.govcambridge.org

A key application is in understanding protein digestion and absorption. A study in healthy human volunteers used an intravenous infusion of ¹⁵N-leucine to measure the flow of endogenous and exogenous nitrogen in the upper jejunum after a meal. nih.gov By measuring the dilution of the ¹⁵N label in the amino acids collected from the jejunum, researchers could calculate the contribution of endogenous protein secretions (like digestive enzymes and shed intestinal cells) to the total nitrogen content. nih.gov This method revealed that endogenous nitrogen secretion significantly increased shortly after meal ingestion. nih.gov

Table 2: Nitrogen and Amino Acid Flow Rates in the Human Jejunum

ConditionTotal Nitrogen Flow Rate (mmol/h)Total Amino Acid Flow Rate (mmol/h)
Fasting6.9 ± 2.71.88 ± 0.79
2h Post-Yoghurt Meal28.6 ± 5.8Not specified

Flow rates of total nitrogen and amino acids in the jejunal digesta of healthy volunteers during fasting and after consuming a 300g yoghurt meal. The data highlights the significant increase in nitrogen flux post-meal, a portion of which is endogenous and can be quantified using the ¹⁵N-leucine dilution method. nih.gov

This technique is also vital in animal nutrition research, for example, to determine the true ileal amino acid digestibility of feed ingredients for poultry. cambridge.orgtandfonline.com By accurately quantifying endogenous amino acid losses, diets can be formulated more precisely, which enhances protein utilization, improves feeding efficiency, and reduces nitrogen pollution from agriculture. cambridge.orgtandfonline.com

However, the application of ¹⁵N tracers is not without its complexities. Studies in pigs have shown that when ¹⁵N-labeled dietary proteins are consumed, the labeled nitrogen is rapidly absorbed and recycled into endogenous secretions, such as pancreatic enzymes and mucins. nih.gov This rapid recycling can lead to an overestimation of the endogenous nitrogen component when the label is delivered orally, complicating the determination of true digestibility. nih.gov This highlights the importance of the experimental design, particularly the route of isotope administration (intravenous versus oral), when studying nitrogen cycling. nih.govnih.gov

V. Analytical Techniques for L Leucine 15n Isotopic Enrichment

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of stable isotope-labeled compounds. Its high sensitivity and specificity allow for the accurate measurement of isotopic ratios in complex biological matrices. The development of various ionization techniques and mass analyzers has led to a diverse array of MS-based methodologies applicable to L-leucine (15N) analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. To make amino acids like L-leucine amenable to GC analysis, they must first be derivatized to increase their volatility. alexandraatleephillips.com Common derivatization procedures for amino acids include the formation of N-pivaloyl-isopropyl esters or N-acetyl methyl esters (NACME). plos.orgucdavis.edu Following derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For the measurement of L-leucine (15N) isotopic ratios, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. This involves monitoring the ion currents of specific mass-to-charge (m/z) ratios corresponding to the unlabeled (14N) and labeled (15N) L-leucine derivatives. The ratio of these ion intensities provides a measure of the isotopic enrichment. For instance, in a study of leucine (B10760876) metabolism, GC-MS was used to measure plasma [1-13C]leucine and [α-15N]lysine enrichments. physiology.org The precision of GC-MS for measuring stable isotopic enrichment in plasma amino acids allows for the simultaneous determination of the kinetics of two different amino acids. physiology.org

A study microbial synthesis of L-[15N]leucine used GC-MS with electron impact (EI) ionization to confirm an isotopic enrichment of 95 atom %. nih.gov Another study presented a GC-MS method for monitoring nitrogen incorporation into amino acids, detailing the calculation of 15N enrichment. researchgate.net

Table 1: GC-MS Parameters for L-leucine (15N) Analysis

Parameter Value/Description Reference
Derivatization N-pivaloyl-isopropyl esters, N-acetyl methyl esters (NACME) plos.orgucdavis.edu
Ionization Mode Electron Impact (EI), Chemical Ionization (CI) physiology.orgnih.gov
MS Operation Mode Selected Ion Monitoring (SIM) physiology.org

For applications requiring very high precision in isotopic measurements, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the preferred method. cambridge.org This technique combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry. In GC-C-IRMS, the compounds eluting from the GC column are combusted at high temperatures (e.g., 1000 °C) in a furnace, converting them into simple gases like nitrogen (N2) and carbon dioxide (CO2). ucdavis.edujamstec.go.jp These gases are then introduced into the isotope ratio mass spectrometer, which measures the isotopic ratios (e.g., 15N/14N) with exceptional accuracy. cambridge.orgnih.gov

GC-C-IRMS is particularly valuable for studies involving low levels of isotopic enrichment. nih.govckisotopes.com The precision of GC-C-IRMS can be better than 0.3–0.7‰ for a sample amount of approximately 30 ng of nitrogen. jamstec.go.jp To prevent isobaric interference from CO2 during 15N analysis, the CO2 can be removed from the gas stream using a liquid nitrogen trap. ucdavis.edu The high precision of GC-C-IRMS has been demonstrated in studies of protein metabolism and amino acid fluxes in plant-microbe symbiotic associations. cambridge.orgresearchgate.net

A study comparing GC/MS and GC/C/IRMS for analyzing leucine found that GC/C/IRMS provided more accurate and reproducible results, especially at low enrichment levels. nih.gov Another study optimized GC/C/IRMS instrumental parameters, finding that accurate nitrogen isotopic composition of amino acids can be determined at high combustion temperatures (>925°C) and low carrier gas flow rates (0.8–1.4 mL min−1). jamstec.go.jp

Table 2: Comparison of GC-MS and GC-C-IRMS for Isotope Analysis

Feature GC-MS GC-C-IRMS Reference
Principle Separation by GC, detection by MS Separation by GC, combustion to gas, detection by IRMS physiology.orgcambridge.org
Precision Good (e.g., ± 0.05 atom %) Very High (e.g., ± 0.0002 atom %) cambridge.org
Sensitivity High High, especially for low enrichments nih.govckisotopes.com
Sample Preparation Derivatization required Derivatization required alexandraatleephillips.com

| Applications | General isotopic labeling studies | High-precision kinetic studies, natural abundance studies | physiology.orgcambridge.orgresearchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are not easily volatilized or that are thermally labile. mdpi.com A key advantage of LC-MS/MS is that it often does not require derivatization of the amino acids, simplifying sample preparation. springernature.com In a typical LC-MS/MS workflow, the sample is injected into a liquid chromatograph, and the amino acids are separated on a column, often using a mixed-mode or reverse-phase stationary phase. springernature.comspringernature.com The separated analytes then enter the mass spectrometer, which is usually a triple quadrupole or a high-resolution instrument.

For quantification, multiple-reaction monitoring (MRM) is commonly used on triple quadrupole instruments. springernature.com This involves selecting a specific precursor ion (the molecular ion of L-leucine) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring a specific product ion in the third quadrupole. This highly selective process minimizes interferences from the sample matrix. For example, the transition from m/z 139.2 to 92.4 can be used for leucine(13C6;15N). springernature.com

Ultra-high resolution mass spectrometry (UHRMS), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides extremely high mass accuracy and resolution. eurisotop.comcopernicus.org This capability allows for the differentiation of isotopologues with very small mass differences, making it suitable for complex multi-tracer experiments. eurisotop.com

Table 3: LC-MS/MS Parameters for BCAA Analysis

Parameter Value/Description Reference
Sample Preparation Protein precipitation with methanol (B129727) containing internal standards springernature.com
Chromatography Isocratic gradient on a mixed-mode Intrada column springernature.com
MS Detection Multiple-reaction monitoring (MRM) mode springernature.com

| Parent-to-Daughter Transitions | m/z 139.2 to 92.4 for leucine(13C6;15N) | springernature.com |

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules like peptides and proteins. sigmaaldrich.compsu.edu In MALDI-MS, the analyte is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. nih.gov A pulsed laser beam is directed at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions. nih.gov

MALDI-MS, often coupled with a time-of-flight (TOF) mass analyzer, can be used to determine the incorporation of L-leucine (15N) into proteins by analyzing the mass shift of peptides containing this labeled amino acid. nih.gov After a protein of interest is isolated, it is proteolytically digested (e.g., with trypsin or pepsin) to generate a mixture of peptides. nih.govloewenlabs.com This peptide mixture is then analyzed by MALDI-TOF MS. The mass spectrum will show peaks corresponding to the peptides, and the mass difference between the unlabeled and the 15N-labeled versions of a leucine-containing peptide can be used to quantify the isotopic enrichment. loewenlabs.com This method is rapid and requires only a small amount of protein. nih.gov

One study described a rapid MALDI-MS-based method to evaluate the fidelity of specific 15N-amino acid incorporation, analyzing the isotopic abundance of peptides in the mass spectra. nih.gov

The raw data obtained from mass spectrometry analysis requires processing to calculate the isotopic enrichment. The fundamental principle involves comparing the intensity of the mass spectral peak corresponding to the labeled isotopologue (M+1 for a single 15N label) to the intensity of the peak for the unlabeled isotopologue (M0). frontiersin.orgnih.gov

However, the calculation must account for the natural abundance of heavy isotopes (e.g., 13C, 15N, 17O, 18O), which also contribute to peaks at M+1, M+2, etc. nih.gov Therefore, the isotopic distribution of the unlabeled compound must be determined and subtracted from the observed distribution of the labeled sample. researchgate.net

Algorithms and software have been developed to automate this process. researchgate.net These tools can extract ion intensities from raw data, correct for natural isotopic abundance, and compute the relative isotope abundance (RIA) of the newly synthesized peptide or protein. researchgate.net The RIA represents the fraction of the labeled isotopologues and is a direct measure of isotopic enrichment. nih.gov For example, the relative fraction of 15N incorporation can be calculated from the distribution of 14N and 15N incorporated peptide isotope ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for studying isotopically labeled molecules. Unlike mass spectrometry, which detects the mass-to-charge ratio of ions, NMR detects the magnetic properties of atomic nuclei. The 15N nucleus has a nuclear spin of 1/2, making it NMR-active.

While less sensitive than MS, NMR provides detailed information about the chemical environment of the labeled nucleus. eurisotop.com 15N NMR spectroscopy can be used to confirm the incorporation of 15N into L-leucine and to study the structure and dynamics of proteins containing 15N-labeled amino acids. iaea.orgcapes.gov.br In a study on the protonation of polypeptides, 15N NMR spectra of poly(l-leucine) were measured in various acidic solvents, showing that full protonation causes significant downfield shifts. capes.gov.br

Solid-state NMR (ssNMR) is particularly useful for studying insoluble proteins or large protein complexes. mit.edu High-resolution magic-angle spinning (CP-MAS) NMR has been used to study polycrystalline L-leucine, including its 15N-labeled form, to understand residual dipolar couplings. psu.edu The combination of 15N labeling with NMR provides a powerful tool for structural biology, allowing for the assignment of resonances and the determination of protein structures and dynamics. nih.gov

Biomolecular NMR for Probing Structure, Dynamics, and Binding with L-LEUCINE (15N)

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insights into the structure, dynamics, and interactions of biological macromolecules. ckisotopes.comisotope.com The use of stable isotopes like ¹⁵N is fundamental to many modern NMR experiments, significantly enhancing spectral resolution and enabling the study of larger and more complex systems. ckisotopes.com

L-Leucine labeled with ¹⁵N is instrumental in these studies. By incorporating ¹⁵N-L-Leucine into a protein, researchers can selectively monitor the nitrogen atoms within the leucine residues. This selective labeling simplifies complex spectra and allows for the detailed investigation of specific regions within a protein. nih.gov

Key applications of L-Leucine (¹⁵N) in biomolecular NMR include:

Protein Structure Determination: ¹⁵N-edited NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, produce a spectrum where each peak corresponds to a specific nitrogen-hydrogen bond. For proteins labeled with ¹⁵N-L-Leucine, this allows for the unambiguous assignment of signals from leucine residues, which is a critical step in determining the three-dimensional structure of the protein. ckisotopes.com

Protein Dynamics: NMR relaxation studies using ¹⁵N-labeled proteins provide information about the mobility of the protein backbone on various timescales. acs.org By analyzing the relaxation parameters (T1, T2, and {¹H}-¹⁵N NOE) of ¹⁵N-L-Leucine residues, scientists can probe the flexibility and conformational changes in different parts of a protein, which are often crucial for its function. acs.orgcopernicus.org

Binding Studies: The chemical environment of a nucleus influences its NMR signal. When a ligand or another molecule binds to a protein, the chemical shifts of nearby nuclei can change. By monitoring the ¹H-¹⁵N HSQC spectrum of a protein labeled with ¹⁵N-L-Leucine upon titration with a binding partner, researchers can identify the leucine residues involved in the interaction and characterize the binding event.

The introduction of ¹⁵N labeling was a significant leap forward in biomolecular NMR, allowing for the study of proteins in the 10-15 kDa range and beyond. ckisotopes.com The development of techniques like three-dimensional ¹⁵N-dispersed NOESY experiments further enhanced signal dispersion and simplified spectra, leading to more precise structural information in a shorter time. ckisotopes.com

¹H/¹⁵N NMR Spectroscopy for Monitoring Nitrogen Incorporation in Metabolites

¹H/¹⁵N NMR spectroscopy is a highly effective method for tracing the metabolic fate of the nitrogen atom from ¹⁵N-labeled compounds. nih.gov When L-Leucine (¹⁵N) is introduced into a biological system, the ¹⁵N label can be transferred to other molecules through various metabolic pathways, such as transamination reactions. researchgate.net

The ¹H-¹⁵N HSQC experiment is particularly valuable in this context. It detects protons that are directly bonded to ¹⁵N atoms, providing a unique spectral signature for ¹⁵N-labeled metabolites. This allows researchers to monitor the appearance of the ¹⁵N label in different compounds over time, providing a dynamic view of nitrogen metabolism. nih.govresearchgate.net

For example, in a study using cultured mammalian cells incubated with L-[2-¹⁵N]glutamine, ¹H/¹⁵N NMR was used to track the redistribution of the ¹⁵N label into other metabolites like alanine (B10760859), aspartate, and glycine. nih.gov Similarly, when studying the metabolism of ¹⁵N-L-Leucine in rat skeletal muscle, ¹H/¹⁵N NMR demonstrated the incorporation of the ¹⁵N from leucine into the α-nitrogen atom of alanine. researchgate.net

The key advantages of this technique are its ability to non-destructively monitor multiple labeled metabolites simultaneously and to provide information about the specific location of the ¹⁵N atom within the molecule. nih.govnih.gov

Utility of L-LEUCINE (¹⁵N) in Metabolic Profiling via NMR

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. NMR spectroscopy is a powerful tool for metabolomics due to its non-destructive nature and ability to provide detailed structural information. nih.govplos.org The use of stable isotopes like L-Leucine (¹⁵N) significantly enhances the capabilities of NMR-based metabolomics. isotope.commedchemexpress.com

By introducing L-Leucine (¹⁵N) as a tracer, researchers can follow its metabolic pathways and identify the downstream metabolites that incorporate the ¹⁵N label. This targeted approach helps to overcome the challenge of spectral overlap in complex biological samples, a common issue in NMR spectra of biofluids. nih.gov

One- and two-dimensional NMR techniques are employed for this purpose. For instance, ¹H-¹⁵N HSQC spectra can selectively detect metabolites containing the ¹⁵N label, simplifying the analysis of complex mixtures. researchgate.net This approach has been successfully used to identify and quantify nitrogen-containing metabolites in various organisms. researchgate.netmdpi.comawi.de

The data obtained from such experiments provide valuable insights into metabolic fluxes and network topology. For instance, by analyzing the isotopomer distribution in amino acids from cellular biomass hydrolysates, researchers can derive information about cellular metabolism. bham.ac.uk The use of ¹⁵N labeling can accelerate this analysis and increase the coverage of quantifiable isotopomers, making it a promising tool for high-throughput ¹³C-fluxomics studies. bham.ac.uk

Comparison and Validation of Analytical Methods for L-LEUCINE (¹⁵N) Enrichment

Several analytical techniques are available for determining the isotopic enrichment of L-Leucine (¹⁵N). The choice of method often depends on the required accuracy, precision, sensitivity, and the nature of the biological sample. The most common techniques include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

A comparative study on biological samples from a patient infused with a solution containing [¹⁵N]leucine demonstrated a high correlation between ¹⁵N enrichment measurements obtained by optical emission spectrometry (OES) and mass spectrometry (MS). The correlation coefficients were 0.999 for urinary urea (B33335), 0.998 for total plasma proteins, and 0.988 for albumin, indicating that OES can be a reliable alternative to MS for determining low ¹⁵N enrichments in clinical metabolic studies. nih.gov Another study comparing ¹⁵N enrichment and ¹⁵N natural abundance methods for estimating nitrogen fixation in chickpeas found that both methods gave similar results at high levels of fixation. However, the ¹⁵N enrichment method was less reliable at low fixation levels. dpi.qld.gov.au

The validation of these analytical methods is crucial to ensure the reliability of the data. researchgate.net Validation encompasses several parameters, including specificity, linearity, detection limits, quantification limits, accuracy, precision, and stability.

Assessment of Accuracy, Precision, and Sensitivity

Accuracy refers to the closeness of the measured value to the true value. rsc.org In the context of L-Leucine (¹⁵N) enrichment, accuracy is assessed by analyzing standard reference materials with a known isotopic composition. scielo.org.mx

Precision describes the closeness of repeated measurements to each other and is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). rsc.org Good precision is essential for detecting small changes in isotopic enrichment.

Sensitivity is the ability of an analytical method to detect low levels of the analyte. The lower limit of quantification (LLOQ) is a key parameter that defines the lowest concentration that can be measured with acceptable accuracy and precision. rsc.org

The following table summarizes the performance characteristics of different analytical techniques used for isotopic analysis.

Analytical TechniqueAccuracyPrecisionSensitivity
Mass Spectrometry (MS) High, but can be affected by mass bias. scielo.org.mxTypically high, with RSD values often below 1.5%. scielo.org.mxVery high, capable of detecting trace amounts of isotopes.
NMR Spectroscopy Generally high and quantitative. nih.govGood, with reported precision within 1% for isotopomer abundances. bham.ac.ukLower compared to MS, but can be enhanced by isotopic labeling. nih.gov
Optical Emission Spectrometry (OES) Good for low enrichments, highly correlated with MS. nih.govGood, shown to be reliable in clinical studies. nih.govSuitable for low isotopic enrichments. nih.gov

Challenges in Correcting for Natural Isotope Abundance

A significant challenge in stable isotope studies is correcting for the natural abundance of heavy isotopes. nih.gov The natural abundance of ¹⁵N is approximately 0.37%. acs.org This background level must be accurately subtracted from the measured isotopic enrichment to determine the true incorporation from the labeled tracer.

Failure to properly correct for natural abundance can lead to significant errors and misinterpretation of metabolic data. nih.govresearchgate.net The correction becomes particularly critical when the measured enrichment is low, as the natural abundance can constitute a substantial portion of the signal.

Several factors can complicate the correction for natural abundance:

Variations in Natural Abundance: The natural isotopic abundance of elements can vary slightly depending on the source of the biological material. nih.gov

Instrumental Effects: Mass spectrometers can exhibit mass bias, where the instrument's sensitivity differs for different masses, which can affect the accuracy of isotope ratio measurements. scielo.org.mx

Overlapping Isotopic Patterns: In complex molecules, the isotopic patterns of different fragments can overlap, making it difficult to accurately determine the enrichment of a specific atom.

Mathematical models and correction matrices are used to account for natural abundance. nih.gov However, the accuracy of these corrections depends on precise knowledge of the elemental composition of the analyte and the natural isotopic abundances of its constituent elements. biorxiv.org For highly enriched samples, different analytical approaches within mass spectrometry, such as using the ratio of ²⁹N₂ to ³⁰N₂ peaks instead of the conventional ²⁹N₂ to ²⁸N₂ ratio, can provide more accurate results. cdnsciencepub.com

Vi. Experimental Models and Systems Utilizing L Leucine 15n

In Vitro Cell Culture Models

In vitro cell culture models are fundamental in dissecting the metabolic roles of L-leucine at the cellular level. The use of L-leucine (15N) allows for precise tracking of leucine's fate and its contribution to nitrogen-containing biomolecules.

Metabolic Studies in Mammalian Cell Lines (e.g., adipocytes, cancer cells)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes isotopically labeled amino acids, including L-leucine (15N), to quantify differences in protein abundance between cell populations. thermofisher.com In this method, one population of cells is grown in a medium containing the "heavy" isotope-labeled leucine (B10760876), while the control population is grown in a medium with the "light," unlabeled version. thermofisher.com This leads to the incorporation of the respective leucine isotopes into all newly synthesized proteins. thermofisher.com When the protein lysates from both cell populations are combined and analyzed by mass spectrometry, the mass difference created by the isotope allows for the accurate quantification of protein expression changes. thermofisher.com

L-leucine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. medchemexpress.commedchemexpress.com L-leucine (15N) is used as a tracer to study the dynamics of mTOR activation and its downstream effects. For instance, studies in cancer cell lines such as human glioblastoma (GBM) cells have utilized L-[¹⁵N]leucine to trace branched-chain amino acid (BCAA) metabolism. nih.gov Research has shown that hypoxia, a common feature of solid tumors, upregulates the BCAA transporter LAT1 and the metabolic enzyme BCAT1, leading to increased transamination between BCAAs and glutamate (B1630785). nih.gov In hypoxic GBM cells, the use of L-[¹⁵N]leucine demonstrated a significant increase in the fractional amount of intracellular glutamate m+1, indicating elevated transamination activity. nih.gov

The following table summarizes the application of L-leucine (15N) in mammalian cell culture models:

Interactive Table: L-leucine (15N) in Mammalian Cell Culture Studies
Cell Type Research Focus Key Findings
Glioblastoma (GBM) cells Branched-chain amino acid (BCAA) metabolism under hypoxia Hypoxia increases BCAA transamination, evidenced by increased ¹⁵N labeling in glutamate. nih.gov
General mammalian cells Quantitative proteomics (SILAC) Enables accurate measurement of protein expression changes between different cell states. thermofisher.com
General mammalian cells mTOR signaling pathway L-leucine (15N) helps trace the activation of mTORC1 and subsequent protein synthesis.

Investigation of Metabolic Pathways in Microbial Cell Cultures

L-leucine (15N) is also instrumental in studying metabolic pathways in microorganisms. These studies are crucial for understanding microbial physiology and for biotechnological applications.

One notable example is the use of Corynebacterium glutamicum, a bacterium known for its ability to overproduce glutamic acid, for the biosynthesis of L-[¹⁵N]leucine. nih.gov By providing [¹⁵N]ammonium sulfate (B86663) as the sole nitrogen source in the culture medium, researchers induced the production of L-[¹⁵N]leucine with high isotopic enrichment. nih.gov This biosynthetic capability is a cornerstone for producing labeled compounds for further metabolic research.

In another application, the metabolic flux in the obligate anaerobe Clostridioides difficile was investigated using a combination of [U-¹³C]glucose and [¹⁵N]leucine. metabolomicsworkbench.org This dual-labeling approach allowed for the simultaneous tracking of both carbon and nitrogen flow, revealing the integration of amino acid and glycolytic metabolism at the point of alanine (B10760859) biosynthesis. metabolomicsworkbench.org

The table below outlines the use of L-leucine (15N) in microbial metabolic studies:

Interactive Table: L-leucine (15N) in Microbial Cell Culture Research
Microorganism Research Focus Key Findings
Corynebacterium glutamicum Biosynthesis of labeled amino acids Capable of producing L-[¹⁵N]leucine with high isotopic purity from [¹⁵N]ammonium sulfate. nih.gov
Clostridioides difficile Carbon and nitrogen metabolic flux Demonstrated the integration of glucose and leucine metabolism in alanine synthesis. metabolomicsworkbench.org
Escherichia coli General metabolic labeling L-leucine (15N) is one of the labeled amino acids used for metabolic labeling in E. coli. nih.gov

In Vivo Animal Models

In vivo studies using L-leucine (15N) provide a more integrated understanding of metabolism at the whole-organism level, capturing the complex interplay between different organs and tissues.

Metabolic Research in Rodent Models Using L-LEUCINE (15N)

Rodent models are widely used to study human physiology and disease. Stable Isotope Labeling in Mammals (SILAM) is a technique where an entire rodent is metabolically labeled with stable isotopes by feeding them a specially formulated diet. isotope.com This can include diets containing ¹⁵N-labeled spirulina, which provides a source of uniformly labeled amino acids, including leucine. isotope.com The tissues from these "heavy" labeled animals serve as internal standards for quantitative proteomics, allowing for precise measurement of protein turnover and abundance in various physiological and pathological states. isotope.com

Specific studies have used L-leucine (15N) in conjunction with other isotopes to investigate BCAA metabolism. For example, in a murine model of physiological exercise, a mixture of labeled BCAAs including L-Leucine-¹³C₆, ¹⁵N was administered to evaluate their bioavailability and effects on muscle function. mdpi.com

Applications in Agricultural and Livestock Animal Studies (e.g., poultry, pigs, fish)

In agricultural science, L-leucine (15N) is a valuable tool for optimizing animal nutrition and improving production efficiency. Studies in poultry, for instance, have employed the ¹⁵N-leucine single-injection method to determine endogenous amino acid losses (EAALs). nih.gov This information is critical for formulating diets that accurately meet the nutritional requirements of the animals, thereby improving feed efficiency and reducing nitrogen excretion into the environment. researchgate.netcambridge.org Research in cecectomized roosters has shown that this method is reliable for determining the true digestibility of amino acids across diets with varying protein levels. nih.gov

In rice, an important food source for both humans and livestock, foliar application of L-leucine-¹⁵N has been shown to increase the nitrogen and essential amino acid content in the grain. fspublishers.org This suggests a potential strategy for enhancing the nutritional quality of crops. The study found that a significant portion of the ¹⁵N absorbed by the leaves was transported to the rice grains. fspublishers.org

Organ Perfusion Systems in Animal Physiology Research (e.g., pig liver)

Ex vivo organ perfusion systems offer a bridge between in vitro and in vivo studies, allowing for the investigation of organ-specific metabolism in a controlled environment. The pig liver perfusion system has been used to study hepatic nutrient metabolism.

In one such study, ¹⁵N-labeled metabolic tracers were used to identify the sources of nitrogen for the synthesis of urea (B33335), glutamate, and glutamine in the presence and absence of leucine. nih.gov The addition of leucine to the perfusion medium significantly increased the synthesis of ¹⁵N-labeled glutamate and glutamine from different nitrogen sources, such as ammonium (B1175870) chloride and alanine. nih.gov These findings indicate that L-leucine plays a regulatory role in hepatic nitrogen metabolism by stimulating glutamate synthesis via the mTORC1/SIRT4 pathway. nih.gov

The following table provides a summary of L-leucine (15N) applications in animal models and organ perfusion systems:

Interactive Table: L-leucine (15N) in In Vivo and Ex Vivo Models
Model System Organism Research Focus Key Findings
In Vivo Rodent (Mouse) Quantitative proteomics (SILAM) Tissues from ¹⁵N-labeled mice serve as standards for quantifying protein dynamics. isotope.com
In Vivo Poultry (Rooster) Endogenous amino acid losses (EAALs) The ¹⁵N-leucine single-injection method accurately determines EAALs and true amino acid digestibility. nih.gov
In Vivo Plant (Rice) Nutrient uptake and transport Foliar application of L-leucine-¹⁵N increases nitrogen and essential amino acid content in rice grains. fspublishers.org
Organ Perfusion Pig Hepatic nitrogen metabolism Leucine stimulates the synthesis of ¹⁵N-labeled glutamate and glutamine in the liver. nih.gov

Comparative Biological System Analyses

The metabolism and kinetics of L-leucine, and by extension its 15N-labeled counterpart, exhibit notable differences across various species. These distinctions are crucial for extrapolating findings from animal models to human physiology.

Studies comparing whole-body protein turnover using different 15N-labeled amino acids in rats have shown that [15N]leucine results in high protein turnover rates due to low enrichment of nitrogenous end products. researchgate.netnih.gov This is in contrast to other tracers like [15N]glycine and [15N]aspartate. researchgate.netnih.gov The suitability of a particular 15N-labeled amino acid for measuring whole-body protein turnover by the end-product method is dependent on its individual metabolism. researchgate.netnih.gov

In dogs, L-[1-13C,15N]leucine has been used to compare the metabolic fate of enterally versus parenterally administered amino acids. While whole-body leucine metabolism parameters such as flux and oxidation were similar regardless of the administration route, metabolism within the splanchnic region and gut was significantly more extensive with enteral administration. nih.gov Specifically, a higher percentage of enterally administered leucine was directed towards protein synthesis, deamination, and oxidation in the splanchnic region compared to parenteral administration. nih.gov

Research in ovine fetuses has utilized L-[15N,1-13C]leucine to investigate amino acid metabolism. These studies have shown that leucine nitrogen flux, carbon flux, and fetal leucine uptake remain constant under both fed and fasted states. researchgate.net However, leucine oxidation increased significantly during fasting, an effect that was partially reversed by glucose infusion. researchgate.net

In cecectomized roosters, the 15N-leucine single-injection method has been employed to determine endogenous amino acid losses and true digestibility of amino acids. plos.org The ratio of 15N-enrichment of leucine in crude mucin to free leucine in plasma was found to be relatively consistent across different dietary protein levels. plos.org

Furthermore, the natural abundance of δ15N in L-leucine varies between plant and animal sources, a phenomenon that can be used to authenticate the origin of L-leucine products. researchgate.net For instance, L-leucine derived from plant sources like maize and soybean has lower δ15N values compared to that from animal sources such as pig fur and duck feathers. researchgate.net

A comparative study on whole-body leucine kinetics in endurance-trained and sedentary humans revealed that while trained individuals had a greater leucine rate of appearance and oxidation, these differences were nullified when corrected for fat-free tissue mass. physiology.org This highlights the importance of considering body composition in cross-sectional studies.

Table 1: Comparative Leucine Kinetics in Different Species and Conditions

Species/Condition Tracer Key Findings Reference(s)
Rats [15N]leucine High protein turnover rates compared to [15N]glycine and [15N]aspartate. researchgate.netnih.gov
Dogs L-[1-13C,15N]leucine Splanchnic metabolism of leucine is more extensive with enteral vs. parenteral administration. nih.gov
Ovine Fetus L-[15N,1-13C]leucine Leucine oxidation increases during fasting. researchgate.net
Roosters (cecectomized) 15N-leucine Allows for determination of endogenous amino acid losses. plos.org
Humans (trained vs. sedentary) [1-13C]leucine Differences in leucine kinetics are eliminated when corrected for fat-free mass. physiology.org

Environmental and nutritional factors can significantly modulate the outcomes of L-leucine (15N) tracer studies in non-human models, influencing protein and amino acid metabolism.

Nutritional state is a primary determinant of leucine kinetics. For example, in ovine fetuses, fasting was shown to increase leucine oxidation by 50%. researchgate.net The composition of the diet also plays a crucial role. Studies in rats have demonstrated that whole-body nitrogen and splanchnic amino acid metabolism differ when fed diets containing casein versus a corresponding amino acid mixture. wur.nl The form in which amino acids are ingested (free vs. protein-bound) affects their absorption kinetics and subsequent utilization for protein synthesis and oxidation. wur.nl

In pigs, reducing the crude protein content of diets supplemented with amino acids can lead to increased body fat, potentially due to more dietary energy being available for fat synthesis. wur.nl Furthermore, the net portal absorption of essential amino acids, including leucine, in infant piglets is considerably less than 100% of the dietary intake, with a significant portion being utilized by the gut in the first pass. wur.nl

The route of nutrient administration also has a profound impact. In dogs, enteral administration of an amino acid mixture with L-[1-13C,15N]leucine resulted in greater protein synthesis and deamination in the splanchnic region compared to parenteral administration, suggesting that the enteral route is more effective in maintaining protein balance in gut tissues. nih.gov

In cecectomized roosters, dietary protein levels influenced the endogenous losses of total amino acids, which increased with rising dietary protein content up to a certain point. plos.org However, the true digestibility of most amino acids was found to be independent of the dietary protein levels. plos.org The 15N-enrichment in plasma, crude mucin, and excreta all decreased as the dietary crude protein level increased. plos.org

These findings underscore the importance of carefully controlling and considering environmental and nutritional variables when designing and interpreting L-leucine (15N) tracer studies in non-human models.

Table 2: Influence of Nutritional Factors on L-Leucine (15N) Kinetics in Non-Human Models

Model Nutritional Factor Observed Effect Reference(s)
Ovine Fetus Fasting Increased leucine oxidation. researchgate.net
Rats Diet Composition (Casein vs. Amino Acid Mixture) Differences in whole-body nitrogen and splanchnic amino acid metabolism. wur.nl
Pigs Reduced Crude Protein Diets Potential for increased body fat deposition. wur.nl
Dogs Route of Administration (Enteral vs. Parenteral) Enteral route enhances splanchnic leucine utilization for protein synthesis. nih.gov
Roosters (cecectomized) Dietary Protein Level Increased endogenous amino acid losses with higher protein intake (up to a plateau). plos.org

Vii. Theoretical Considerations and Advanced Concepts in L Leucine 15n Tracing

Isotopic Steady State and Non-Steady State Conditions

A fundamental concept in tracer kinetics is the isotopic steady state, a condition where the isotopic enrichment of a tracer in a given metabolic pool remains constant over time. nih.gov Achieving and verifying this state is crucial for the accurate calculation of metabolic fluxes using simplified models.

Attainment and Verification of Isotopic Equilibrium

In many human studies, a primed continuous infusion of L-leucine (15N) is administered to reach an isotopic steady state in plasma and other accessible compartments. nih.govnih.gov The "priming" dose is a bolus injection designed to rapidly fill the metabolic pool with the tracer, while the continuous infusion maintains the steady-state enrichment. physiology.org Typically, a steady state in plasma isotopic enrichment for amino acids like leucine (B10760876) can be observed within the last hour of a multi-hour infusion period. nih.govnih.gov Verification of this equilibrium is achieved by collecting multiple samples over time and demonstrating that the tracer-to-tracee ratio does not significantly change. nih.gov

For instance, in a study investigating the role of leucine as a precursor for glutamine, a steady state in isotopic enrichment was observed for L-[15N]leucine during the last hour of a 7-hour infusion. nih.gov This allowed for the calculation of the rate of appearance (Ra) of leucine in the postabsorptive state. nih.gov Similarly, studies on amino acid exchange between plasma and erythrocytes have confirmed a steady-state isotopic enrichment for leucine in both plasma and whole blood. nih.gov

However, achieving a true isotopic steady state across all relevant compartments, particularly the intracellular pool where protein synthesis occurs, can be challenging. The enrichment of the true precursor for protein synthesis, aminoacyl-tRNA, is often difficult to measure directly. cambridge.org While some studies have found that intracellular free leucine enrichment is a reasonable surrogate for tRNA-leucyl enrichment during steady-state conditions, this is not always the case. psu.edu

Kinetic Modeling Approaches for Non-Steady State L-LEUCINE (15N) Data

In many physiological situations, such as after a meal or during exercise, the metabolic system is not in a steady state. physiology.org In these instances, the rate of appearance and disappearance of amino acids changes over time, leading to fluctuations in isotopic enrichment. physiology.org To analyze data from such non-steady-state conditions, more complex kinetic modeling approaches are required. physiology.orgcabidigitallibrary.org

These models use mathematical equations to describe the dynamic changes in tracer concentrations and enrichments. physiology.org For example, non-steady-state equations have been developed to investigate changes in protein synthesis and breakdown after the ingestion of a protein bolus. physiology.org A triple-tracer approach, using multiple isotopes of the same amino acid, can be employed to track the appearance of amino acids from both dietary and endogenous sources in the postprandial state. physiology.org These methods are essential for understanding the dynamic regulation of protein metabolism in response to nutritional and physiological stimuli.

Multi-Compartmental Modeling of L-LEUCINE (15N) Kinetics

To overcome the limitations of simplified steady-state models, researchers employ multi-compartmental models. These models represent the body as a series of interconnected "pools" or "compartments," each representing a distinct physiological space where the tracer can be distributed and metabolized. physiology.orgplos.org

Two-Pool and Three-Pool Models in Amino Acid Kinetics

The simplest models used in amino acid kinetic studies are the two-pool and three-pool models.

Three-Pool Model: This model refines the two-pool model by adding the interstitial fluid as a separate compartment between the blood and the intracellular space. psu.edunih.gov This allows for a more detailed analysis of amino acid transport across the capillary wall and the cell membrane. cambridge.orgpsu.edu The three-pool model provides a more accurate estimate of the true precursor enrichment for protein synthesis by measuring the enrichment in the intracellular free amino acid pool. cambridge.org

ModelCompartmentsKey Parameters CalculatedLimitations
Two-Pool ModelBlood/Plasma, IntracellularRate of amino acid appearance (Ra), Rate of amino acid disappearance (Rd) nih.govDoes not distinguish interstitial and intracellular pools psu.edu
Three-Pool ModelBlood/Plasma, Interstitial Fluid, Intracellular FluidInward and outward amino acid transport, Intracellular appearance from proteolysis, Intracellular utilization for protein synthesis nih.govRequires tissue biopsies for intracellular enrichment measurement cambridge.org

Advanced Compartmental Models for Complex Metabolic Systems

For a more comprehensive understanding of whole-body amino acid metabolism, even more complex compartmental models have been developed. These models can include numerous compartments representing different organs and tissues, as well as the various metabolic pathways of the tracer. physiology.orgplos.org

One such advanced model for leucine kinetics incorporates ten compartments: four for leucine, three for its ketoacid, α-ketoisocaproate (KIC), and three for bicarbonate. physiology.org This detailed model can define the masses and fluxes of leucine throughout the body, including its intracellular appearance from protein breakdown, its oxidation, and its incorporation into proteins. physiology.org Another sophisticated model developed to understand nitrogen metabolism uses 21 nitrogen pools to represent the complex interplay of metabolic fluxes. plos.org These advanced models are powerful tools for integrating data from multiple tracer experiments and for testing hypotheses about the regulation of metabolic pathways. physiology.orgplos.org

Isotope Fractionation and Discrimination in L-LEUCINE (15N) Metabolism

Isotope fractionation is the partitioning of isotopes between two substances or two phases of a substance. In metabolic studies, this means that enzymes may preferentially process molecules containing the lighter isotope (e.g., ¹⁴N) over the heavier isotope (¹⁵N). researchgate.nettandfonline.com This can lead to a slight enrichment or depletion of the heavier isotope in different metabolic pools, a phenomenon known as isotope discrimination. tandfonline.com

While often considered negligible in tracer studies where the tracer is administered at a high enrichment, natural abundance isotope fractionation can provide valuable information about metabolic pathways. researchgate.nettandfonline.com For instance, the nitrogen isotope ratio (¹⁵N/¹⁴N) can vary between different amino acids within an organism and between different trophic levels in a food web. tandfonline.comnih.gov

Viii. Challenges and Future Directions in L Leucine 15n Research

Methodological Refinements and Standardization

Progress in L-leucine (¹⁵N) research is intrinsically linked to the advancement of analytical techniques. Methodological refinements are crucial for enhancing the quality and comparability of data across different studies and laboratories.

Improving Sensitivity and Throughput of L-LEUCINE (¹⁵N) Analysis

A primary challenge in L-leucine (¹⁵N) studies is the need for highly sensitive and high-throughput analytical methods. The ability to detect minute amounts of the ¹⁵N label in complex biological samples is essential for accurate metabolic flux analysis.

Current analytical strategies often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). alexandraatleephillips.com While both techniques are well-established for separating amino acids, GC generally offers higher sensitivity. alexandraatleephillips.com A significant advancement is the coupling of GC to an isotope ratio mass spectrometer (IRMS), a technique known as GC-C-IRMS. This combination increases analysis speed and sensitivity, making it preferable for ¹⁵N-labeled amino acid tracer analysis. alexandraatleephillips.comcambridge.org For instance, GC-C-IRMS can achieve an analytical precision of ±0.002 atom % ¹⁵N at natural abundance. cambridge.org

However, increasing throughput without sacrificing sensitivity or comprehensiveness remains a conflict. thermofisher.com Discovery-based proteomics, which aims to identify a maximum number of proteins, often requires extensive sample fractionation, which in turn reduces throughput. thermofisher.com In contrast, targeted proteomics focuses on a limited number of proteins, allowing for optimization of methods to achieve higher sensitivity and throughput for hundreds or thousands of samples. thermofisher.com To address this, researchers are developing methods that reduce chromatographic run times. For example, a high-throughput method using ultra-high-performance liquid chromatography (UHPLC) with single quadrupole mass spectrometry has reduced the analysis time for amino acid profiles to just 10 minutes, with sensitivity at least 10 times better than methods relying on fluorescence or UV detection. nih.gov

Future refinements will likely focus on further streamlining sample preparation, which can include steps like protein precipitation to improve detection sensitivity, and reducing analytical run times to accommodate the large sample numbers typical of clinical and large-scale biological studies. thermofisher.comrestek.com

Table 1: Comparison of Analytical Techniques for L-LEUCINE (¹⁵N) Analysis

TechniqueAdvantagesDisadvantagesKey Research Findings/Applications
Gas Chromatography-Mass Spectrometry (GC-MS)High sensitivity. alexandraatleephillips.comRequires derivatization of amino acids. alexandraatleephillips.com Low analyte capacity on GC columns. alexandraatleephillips.comWidely used for amino acid profiling and isotopic enrichment analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)Bypasses the need for derivatization. alexandraatleephillips.com Can handle complex mixtures.Historically, has had lower retention and sensitivity for direct analysis. restek.comDirect analysis of amino acids in plasma without derivatization is now possible with a 13-minute run time. restek.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)High throughput and sensitivity for ¹⁵N analysis. cambridge.org Element-specific analysis provides definitive results for dual ¹⁵N/¹³C tracer studies. cambridge.orgRequires specialized equipment.Used for high-precision measurement of ¹⁵N enrichment in amino acids from various biological samples, enabling detailed studies of N metabolism. cambridge.orgnih.gov
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)Enables potential multi-element isotope analysis (e.g., ¹⁵N and ¹³C simultaneously). alexandraatleephillips.comcambridge.orgTypically requires offline separation of amino acids (e.g., by HPLC), which is labor-intensive. cambridge.orgAnalysis of ¹⁵N in end-products of nitrogen metabolism and in amino acids from protein hydrolysates. cambridge.org

Development of Non-Invasive L-LEUCINE (¹⁵N) Tracer Techniques

A significant push in metabolic research is the development of non-invasive or minimally invasive techniques, which are particularly crucial for studies involving vulnerable populations like children or for long-term monitoring. iaea.orgnih.gov The "end-product method" is a non-invasive approach where a ¹⁵N-labeled tracer is administered, and the enrichment of ¹⁵N is measured in excretory end-products like urinary urea (B33335) or ammonia (B1221849). semanticscholar.org This method allows for the study of whole-body protein metabolism in intact organisms. semanticscholar.org

Another non-invasive strategy involves feeding subjects a diet containing protein intrinsically labeled with ¹⁵N. researchgate.net By measuring the ratio of ¹⁵N to ¹⁴N in excreted ammonia and urea, researchers can calculate rates of whole-body protein synthesis. researchgate.net This approach has been successfully used to study growth efficiency in juvenile fish, integrating protein synthesis rates over longer periods. researchgate.net

The dual-isotope tracer method is a more recent, minimally invasive technique that involves the simultaneous administration of two different isotope-labeled markers. nih.govags.ac.cn For example, a test protein can be intrinsically labeled with ¹⁵N, while a reference amino acid is labeled with a different stable isotope like deuterium (B1214612) (²H). ags.ac.cn This allows for the measurement of the true ileal digestibility of multiple amino acids at once through blood sampling, avoiding more invasive intestinal intubation methods. nih.govags.ac.cn Future work is needed to validate these minimally invasive methods against traditional, more invasive "gold standard" techniques. nih.gov

Expanding the Scope of L-LEUCINE (¹⁵N) Applications

Beyond its established role in measuring protein turnover, L-leucine (¹⁵N) is being used to explore more nuanced aspects of metabolism and physiology.

Elucidation of Novel Metabolic Pathways and Regulatory Mechanisms

L-leucine is not just a building block for proteins; it is a potent signaling molecule that regulates key metabolic pathways. nih.gov A central player in this regulation is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which controls cell growth, proliferation, and protein synthesis. nih.gov L-leucine (¹⁵N) tracers can be used to meticulously track the fate of leucine (B10760876) and quantify its contribution to protein synthesis under various conditions, helping to unravel the intricacies of mTOR activation. medchemexpress.comglpbio.comresearchgate.net Studies have shown that leucine stimulates the mTOR pathway, leading to increased muscle protein synthesis. nih.govresearchgate.net

Furthermore, research is uncovering leucine's role in lipid metabolism and energy homeostasis. mdpi.comfrontiersin.org Leucine has been shown to activate the AMPK-SIRT1-PGC-1α pathway, which enhances fatty acid oxidation and mitochondrial biogenesis. mdpi.comfrontiersin.org By using ¹⁵N-labeled leucine, researchers can trace how its metabolism is interconnected with these energy-regulating pathways, providing a more holistic view of its metabolic influence. Future studies using L-leucine (¹⁵N) could focus on identifying the upstream signaling cascades that sense leucine and the potential cross-talk between different amino acids in regulating these pathways. frontiersin.org

Research on the Role of L-LEUCINE (¹⁵N) in Specific Biological States (e.g., growth, adaptation)

The anabolic properties of leucine make it a key area of research in understanding and promoting growth and adaptation. nih.govfrontiersin.org L-leucine (¹⁵N) tracer studies are instrumental in quantifying the impact of leucine on muscle protein synthesis during different life stages and physiological conditions, such as aging or exercise. frontiersin.org For instance, research has demonstrated that leucine supplementation can improve lean body mass, muscle growth, and feed efficiency in various animal models. frontiersin.org

L-leucine (¹⁵N) can also be used to investigate how organisms adapt to metabolic stress. For example, studies can explore how leucine metabolism is altered during periods of nutritional deficit or in response to disease. nih.gov There is evidence that mitochondrial-derived compartments can help cells adapt to amino acid stress, a process that could be further investigated using isotopic tracers. nih.gov Future research will likely apply these tracer techniques to human subjects to translate the adaptive changes observed in animal studies and to understand tissue-specific responses to leucine. frontiersin.org

Table 2: Effect of Leucine Supplementation on Muscle Growth in Different Animal Models

Animal ModelKey FindingReference
PigsLeucine supplementation improved lean body mass, reduced fat, and enhanced muscle protein synthesis.Boultwood J, et al. (2013) frontiersin.org
ChickensLeucine supplementation improved muscle growth and development, as well as feed efficiency.Nie, Cunxi, et al. (2018) frontiersin.org
MiceLeucine supplementation increased muscle mass and improved muscle function, particularly in older mice.D'Antona, G., et al. (2010) frontiersin.org
ZebrafishLeucine supplementation improved skeletal muscle growth and development in zebrafish larvae.Zhu, Qiang-Sheng, et al. frontiersin.org

Addressing Analytical and Interpretational Complexities

The power of L-leucine (¹⁵N) as a tracer comes with inherent complexities that require careful consideration during analysis and data interpretation. One significant challenge is isotopic fractionation, where metabolic processes may favor the lighter isotope (¹⁴N) over the heavier one (¹⁵N), potentially altering the isotopic signature of metabolites. alexandraatleephillips.comvliz.be This phenomenon can occur during sample preparation steps like acid hydrolysis and needs to be minimized and accounted for. alexandraatleephillips.com

Matrix effects, where other components in a complex sample interfere with the analysis of the target analyte, can also influence results and lead to analyte loss. alexandraatleephillips.comnih.gov Furthermore, the interpretation of ¹⁵N tracer data can be complex. For example, the transamination of ¹⁵N from leucine to other amino acids means that the tracer may not exclusively follow the carbon skeleton of leucine, a factor that must be considered when modeling metabolic pathways. nih.govsemanticscholar.org

Standardization of methods and calibration practices across different laboratories is essential to ensure that data is comparable and reproducible. alexandraatleephillips.comresearchgate.net There is a need for robust internal and external standards to correct for analytical offsets. researchgate.net Finally, it is crucial to recognize that even stable isotope tracers are not entirely "massless," and their infusion, even at low rates, can potentially have minor effects on the metabolism being studied, requiring careful experimental design and data interpretation. nih.gov Addressing these analytical and interpretational hurdles is paramount for advancing the reliability and impact of L-leucine (¹⁵N) research.

Deconvolution of Complex Isotopic Distributions

A primary analytical challenge in studies using L-leucine (¹⁵N) is the deconvolution of complex mass spectra. When a biological system is supplied with ¹⁵N-labeled leucine, newly synthesized proteins will incorporate this "heavy" amino acid, while pre-existing proteins will retain the natural abundance "light" nitrogen (¹⁴N). Mass spectrometry detects molecules based on their mass-to-charge ratio, and the incorporation of ¹⁵N results in a mass shift. However, the resulting spectra are often complex due to the overlapping isotopic distributions of both the labeled and unlabeled peptide populations. nih.gov

This complexity is further compounded by the natural abundance of other heavy isotopes, such as carbon-13 (¹³C). acs.org The challenge lies in accurately distinguishing and quantifying the signal from the newly synthesized, ¹⁵N-containing peptides versus the pre-existing ones. nih.gov Inaccurate deconvolution can lead to significant errors in the calculation of protein synthesis rates.

To address this, specialized software platforms have been developed. For instance, the software platform Topograph is designed to analyze liquid chromatography-tandem mass spectrometry (LC-MS/MS) data from isotopic labeling experiments. nih.gov It can deconvolute complex spectra that arise from overlapping isotope distributions, a critical step for accurately determining the amount of newly synthesized peptide and calculating turnover rates. nih.gov The use of high-resolution mass spectrometry is also crucial, as it provides the necessary resolving power to better separate these complex isotopic patterns. researchgate.netmdpi.com

Another approach to simplify spectra is isotopic depletion, where a protein is produced with depleted levels of heavy isotopes like ¹³C and ¹⁵N. This method increases the signal-to-noise ratio of fragment ions and simplifies the mass spectra, making it easier to identify and quantify modifications and structural features. acs.org

Table 1: Research Findings on Deconvolution of Isotopic Distributions

Research FocusKey FindingImplication for L-LEUCINE (¹⁵N) ResearchSource
Software Development Development of software like Topograph to process complex LC-MS/MS data from isotopic labeling experiments.Enables the deconvolution of overlapping isotope distributions, which is essential for accurate calculation of peptide and protein turnover rates. nih.gov
High-Resolution Mass Spectrometry High-resolution MS allows for the parallel monitoring of many leucine-containing peptides.Makes it possible to quantify the synthesis and clearance rates of a large range of proteins simultaneously. researchgate.net
Isotopic Envelope Complexity Co-isolation of monoisotopic and ¹³C isotopic peaks during fragmentation introduces complexity and potential for overlapping signals.Requires additional data processing and deconvolution steps to ensure accurate quantification. acs.org
Isotopic Depletion Using proteins depleted of heavy isotopes (¹³C, ¹⁵N) simplifies MS/MS spectra and increases the signal-to-noise ratio.Improves detection of fragment ions and enhances protein sequence coverage, overcoming limitations of spectral complexity. acs.org

Enhancing Accuracy of Precursor Pool Estimation

The accurate determination of protein synthesis rates using L-leucine (¹⁵N) is critically dependent on precisely measuring the isotopic enrichment of the "precursor pool"—the immediate pool of amino acids that cells use for protein synthesis. tandfonline.com It is a foundational assumption that the isotopic enrichment of this pool is known and stable during the measurement period. However, identifying a truly representative precursor pool is a significant challenge. tandfonline.comcambridge.org

Researchers often use the ¹⁵N-enrichment of amino acids in blood plasma as a surrogate for the true intracellular precursor pool. tandfonline.com However, this can be inaccurate because the isotopic enrichment in the plasma may not perfectly reflect the enrichment within the cell (the intracellular pool) where protein synthesis occurs. tandfonline.comresearchgate.net This discrepancy can arise from factors like the recycling of amino acids from protein breakdown back into the precursor pool, which can dilute the ¹⁵N label. tandfonline.com

Several strategies are employed to refine the estimation of precursor pool enrichment:

Multiple Pool Analysis: Some studies measure the ¹⁵N enrichment in various accessible pools, such as plasma and tissue-specific free amino acids, to get a more comprehensive picture. tandfonline.com The ¹⁵N-isotope dilution technique (¹⁵N-IDT) relies on the ratio of labeled nitrogen in ileal digesta and a precursor pool to determine endogenous nitrogen losses. tandfonline.com

Use of Reference Proteins: The enrichment of short-lived, abundant proteins can sometimes be used as a proxy for the precursor pool enrichment.

Advanced Modeling: Kinetic models are used to better estimate the true precursor enrichment by accounting for fluxes between different amino acid pools in the body. nih.gov The Topograph software, for example, can calculate the relative isotope abundance (RIA) of the amino acid precursor pool, which is necessary to correctly determine the amount of newly synthesized peptide. nih.gov

Single-Injection Method: A single-injection method using ¹⁵N-leucine has been proposed as a simpler and cost-effective alternative to continuous infusion methods for determining endogenous amino acid losses. This method relies on the assumption that the ratio of ¹⁵N-enrichment of endogenous leucine in excreta to that in deproteinized plasma remains relatively constant. plos.orgsemanticscholar.org

Uncertainties regarding the precursor pool remain one of the primary limitations of the ¹⁵N-isotope dilution technique. tandfonline.com

Table 2: Research Findings on Precursor Pool Estimation

Research FocusKey FindingImplication for L-LEUCINE (¹⁵N) ResearchSource
¹⁵N-Isotope Dilution Technique (¹⁵N-IDT) The technique has limitations, including uncertainties about the true precursor pool and the effects of rapid label recycling.The choice of precursor pool (e.g., TCA-soluble plasma) is critical and may not always be representative of the endogenous amino acid pool. tandfonline.com
Validity of Reference Pool There are controversial issues regarding the appropriate reference pool for estimating the labeling of endogenous secretions.The representativeness of the precursor pool, such as free amino acids in blood serum, needs careful consideration. cambridge.orgresearchgate.net
Single-Injection Method A single bolus injection of ¹⁵N-leucine showed that the ratio of ¹⁵N-enrichment in crude mucin to free leucine in plasma remained consistent across different dietary protein levels.This method could offer a reliable and simpler way to estimate endogenous amino acid losses, reducing complexity compared to continuous infusion. plos.org
Software-based RIA Calculation The Topograph software platform can calculate the relative isotope abundance (RIA) of the amino acid precursor pool.This computational approach provides a more accurate determination of the amount of newly synthesized peptide by correcting for precursor dilution. nih.gov

Emerging Technologies in Stable Isotope Metabolomics and Proteomics with L-LEUCINE (¹⁵N)

The fields of metabolomics and proteomics are continuously evolving, with new technologies enhancing the power and precision of stable isotope tracing studies using L-leucine (¹⁵N). These advancements are poised to provide deeper insights into cellular function in both health and disease.

High-Throughput and High-Resolution Mass Spectrometry (MS): The continuous improvement in the sensitivity and speed of mass spectrometers allows for the analysis of increasingly complex proteomes from smaller sample sizes. researchgate.net High-resolution MS enables the monitoring of a wide range of leucine-containing peptides in parallel, facilitating the quantification of synthesis and clearance rates for numerous proteins at once. researchgate.net This is particularly valuable for studying the pathophysiology of complex diseases. researchgate.net

In Vivo Metabolic Tracing: While many studies are performed in vitro, there is a growing trend towards in vivo metabolic tracing in model organisms and even humans. researchgate.netmdpi.com Administering L-leucine (¹⁵N) or other labeled amino acids directly to a living organism allows researchers to study protein dynamics in a systemic and physiologically relevant context. nih.govmdpi.com

Single-Cell Metabolomics and Proteomics: A frontier in biological research is the analysis of individual cells. Emerging technologies in single-cell metabolomics aim to apply stable isotope tracing to understand metabolic heterogeneity within a population of cells. mdpi.com This could reveal how different cells within the same tissue, for example, exhibit distinct protein turnover rates, a level of detail previously unattainable.

Integration with Other 'Omics' Technologies: The future of L-leucine (¹⁵N) research lies in its integration with other high-throughput technologies. chempep.com Combining proteomics data with genomics, transcriptomics, and other metabolomics data will provide a more holistic, systems-level view of how cellular processes are regulated. nih.gov

Advanced Data Analysis Platforms: As experimental techniques generate vast and complex datasets, sophisticated computational tools are becoming indispensable. These platforms not only aid in challenges like isotopic deconvolution but also in the visualization and biological interpretation of metabolic flux and protein turnover data. nih.govmdpi.com

The synergy of L-leucine (¹⁵N) labeling with these emerging technologies promises to reveal new layers of biological regulation at the molecular, cellular, and organismal levels. chempep.com

Q & A

Q. How can L-Leucine (15N) studies contribute to understanding nitrogen flux in understudied organisms or environments?

  • Methodological Answer : Combine isotopic tracing with single-cell techniques (e.g., nanoSIMS) or meta-transcriptomics to resolve nitrogen assimilation pathways in unculturable microbes. Validate hypotheses using genetic knockouts or enzyme inhibitors (e.g., acetohydroxyacid synthase inhibitors for branched-chain amino acid synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.